TOP1288
Description
TOP-1288 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
CAS No. |
1630202-02-6 |
|---|---|
Molecular Formula |
C43H49N7O9S |
Molecular Weight |
840.0 g/mol |
IUPAC Name |
3-[[4-[4-[[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]carbamoylamino]naphthalen-1-yl]oxypyrimidin-2-yl]amino]-5-ethynyl-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C43H49N7O9S/c1-8-28-23-29(40(51)44-17-18-57-21-22-58-20-19-55-5)25-31(24-28)46-41-45-16-15-38(49-41)59-37-14-13-34(32-11-9-10-12-33(32)37)47-42(52)48-35-26-30(43(2,3)4)27-36(39(35)56-6)50-60(7,53)54/h1,9-16,23-27,50H,17-22H2,2-7H3,(H,44,51)(H,45,46,49)(H2,47,48,52) |
InChI Key |
FWXVGKSWZJEPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)NC2=CC=C(C3=CC=CC=C32)OC4=NC(=NC=C4)NC5=CC(=CC(=C5)C(=O)NCCOCCOCCOC)C#C |
Origin of Product |
United States |
Foundational & Exploratory
TOP1288: A Technical Deep Dive into its Mechanism of Action in Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of TOP1288, a novel, locally-acting, narrow-spectrum kinase inhibitor (NSKI) developed for the treatment of ulcerative colitis (UC). This compound is designed to modulate key inflammatory signaling pathways directly within the gastrointestinal tract, thereby minimizing systemic exposure and associated side effects.
Executive Summary
Ulcerative colitis is a chronic inflammatory bowel disease characterized by mucosal inflammation of the colon. The pathogenesis involves a dysregulated immune response leading to tissue damage. This compound is a first-in-class NSKI that has been investigated in Phase 1 and 2a clinical trials for the treatment of UC.[1][2] Its therapeutic potential stems from its ability to inhibit several key kinases implicated in the inflammatory cascade. By targeting p38 mitogen-activated protein kinase (MAPK), Spleen Tyrosine Kinase (Syk), and Src family kinases, including Src and Lymphocyte-specific protein tyrosine kinase (Lck), this compound aims to suppress the production of pro-inflammatory mediators and modulate immune cell activity at the site of inflammation. Preclinical studies in experimental models of UC have demonstrated a local anti-inflammatory action of rectally administered this compound.[1] Phase 1 clinical trials in healthy volunteers and UC patients have shown that this compound is well-tolerated with minimal systemic absorption.[1]
Kinase Inhibition Profile of this compound
This compound is a potent inhibitor of a narrow spectrum of kinases that are pivotal in the inflammatory processes underlying ulcerative colitis. The inhibitory activity of this compound has been quantified by determining the half-maximal inhibitory concentration (IC50) for its primary targets.
| Target Kinase | IC50 Value (nM) |
| Src | 24 |
| p38α | 116 |
| Syk | 659 |
| Lck | Data not publicly available |
Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from publicly available sources.
Core Mechanism of Action: Multi-Kinase Inhibition in the Inflamed Gut
The therapeutic strategy of this compound is centered on the simultaneous inhibition of multiple, synergistic inflammatory signaling pathways within the colonic mucosa.
Inhibition of the p38 MAPK Pathway
The p38 MAPK signaling pathway is a key regulator of inflammatory responses. In ulcerative colitis, the p38 pathway is activated in the inflamed mucosa, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting p38α, this compound is expected to downregulate the production of these key inflammatory mediators, thereby reducing mucosal inflammation.
Inhibition of Syk Signaling
Spleen Tyrosine Kinase (Syk) is a critical component of signal transduction downstream of various immune receptors, including B-cell receptors and Fc receptors on mast cells and macrophages. In the context of ulcerative colitis, Syk activation in immune cells within the colonic mucosa contributes to the release of inflammatory mediators and perpetuation of the inflammatory response. Inhibition of Syk by this compound is anticipated to dampen the activation of these immune cells.
Inhibition of Src Family Kinase Signaling
Src family kinases, including Src and Lck, are key regulators of T-cell activation and signaling. In ulcerative colitis, pathogenic T-cells play a central role in driving chronic inflammation. Lck is essential for initiating the T-cell receptor (TCR) signaling cascade upon antigen presentation, while Src is involved in various signaling pathways that contribute to inflammation. By inhibiting these kinases, this compound is expected to modulate T-cell activation and proliferation within the inflamed gut.
References
- 1. The ubiquitous role of spleen tyrosine kinase (Syk) in gut diseases: From mucosal immunity to targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Protein Kinase Cδ-Mediated Spleen Tyrosine Kinase (Syk) Phosphorylation on Ser in the Amplification of Oral Mucosal Inflammatory Responses to Porphyromonas gingivalis [scirp.org]
TOP1288: Unraveling the Profile of a Narrow Spectrum Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
TOP1288 is a novel, locally acting, narrow-spectrum kinase inhibitor that has been under clinical investigation for the treatment of ulcerative colitis.[1] Developed by Topivert Pharma Ltd, this compound is designed for rectal administration to provide a localized anti-inflammatory effect with minimal systemic absorption.[1] While detailed public data on its comprehensive kinase selectivity profile remains limited, this guide synthesizes the available information and outlines the standard methodologies used to characterize such inhibitors, providing a framework for understanding its potential mechanism of action.
Kinase Selectivity Profile of this compound
Publicly accessible, comprehensive kinome scan data for this compound, including detailed IC50 or Ki values across a broad panel of kinases, is not currently available. The characterization of this compound as a "narrow spectrum protein kinase inhibitor" suggests that it is designed to target a specific, limited set of kinases involved in the inflammatory cascade within the gastrointestinal tract, thereby reducing the potential for off-target effects and systemic side effects.[1]
Without specific data, a hypothetical representation of a narrow-spectrum inhibitor's selectivity is presented below for illustrative purposes. This table showcases how such data is typically structured.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Assay Type |
| Primary Target(s) | |||
| Kinase A | 10 | 95% | Biochemical |
| Kinase B | 50 | 90% | Biochemical |
| Secondary/Off-Target(s) | |||
| Kinase C | >1000 | <20% | Biochemical |
| Kinase D | >1000 | <15% | Biochemical |
| Kinase E | >5000 | <10% | Biochemical |
Experimental Protocols for Kinase Selectivity Profiling
The characterization of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. This typically involves screening the compound against a large panel of kinases to determine its potency and specificity. A standard experimental workflow for such a screen is outlined below.
General Kinase Assay Protocol (Illustrative)
A common method for determining kinase inhibitor selectivity is through in vitro biochemical assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. Reagents and Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or coupled to a detection system
-
Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and other necessary cofactors
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase inhibitor standards (positive controls)
-
96-well or 384-well assay plates
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are added to the wells of the assay plate.
-
Initiation of Reaction: The test compound or vehicle control (DMSO) is added to the respective wells, followed by a brief pre-incubation. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA, phosphoric acid).
-
Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is often done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, detection can be based on fluorescence, luminescence, or absorbance.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing Methodologies and Pathways
To further elucidate the processes involved in characterizing a kinase inhibitor and its potential biological role, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway that could be modulated by an inhibitor like this compound.
Conclusion
This compound represents a targeted approach to the treatment of ulcerative colitis by acting as a narrow-spectrum kinase inhibitor with local delivery. While the specific kinase targets of this compound are not yet in the public domain, the established methodologies for kinase selectivity profiling provide a clear path for its characterization. A comprehensive understanding of its selectivity will be paramount in further elucidating its mechanism of action and clinical potential. As more data becomes available, a more detailed and precise technical guide on the kinase selectivity profile of this compound can be compiled.
References
TOP1288: A Technical Whitepaper on a Novel p38 and Syk Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TOP1288 is a novel, narrow-spectrum kinase inhibitor developed for the local treatment of chronic inflammatory diseases, with a primary focus on ulcerative colitis. It demonstrates potent inhibitory activity against key kinases involved in inflammatory signaling pathways, including p38 mitogen-activated protein kinase (MAPK) alpha, Spleen Tyrosine Kinase (Syk), and Src kinase. This technical guide provides an in-depth overview of the inhibitory profile of this compound, its mechanism of action within the p38 and Syk signaling cascades, and detailed experimental protocols for its preclinical evaluation.
Introduction
Chronic inflammatory diseases, such as ulcerative colitis, are characterized by a dysregulated immune response leading to tissue damage. Key signaling pathways, including those mediated by p38 MAPK and Syk, are central to the production of pro-inflammatory cytokines and the activation of various immune cells.[1] this compound has been developed by TopiVert Pharma Ltd as a locally-acting therapeutic with minimal systemic absorption, aiming to provide a favorable safety profile for long-term treatment.[2][3] Preclinical and early clinical studies have indicated that this compound effectively engages its targets in the colon and modulates inflammatory responses.[1]
Quantitative Data: Inhibitory Profile of this compound
This compound has been characterized as a narrow-spectrum kinase inhibitor. The following table summarizes its in vitro potency against its primary targets.
| Target Kinase | IC50 Value (nM) |
| Src | 24 |
| p38α | 116 |
| Syk | 659 |
Data sourced from publicly available information.
Signaling Pathways and Mechanism of Inhibition
This compound exerts its anti-inflammatory effects by targeting critical nodes in intracellular signaling cascades. The following diagrams illustrate the p38 MAPK and Syk signaling pathways and the points of inhibition by this compound.
p38 MAPK Inhibition Pathway
The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the downstream activation of transcription factors that drive the expression of inflammatory mediators. This compound inhibits p38α, a key isoform in this pathway.
References
Preclinical Evidence for TOP1288 in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP1288 is a novel, topically acting, narrow-spectrum kinase inhibitor developed for the treatment of inflammatory bowel disease (IBD), with a primary focus on ulcerative colitis (UC). Its mechanism of action is designed to provide potent anti-inflammatory effects directly at the site of disease in the gastrointestinal tract, thereby minimizing systemic exposure and the associated risk of side effects. This technical guide provides a comprehensive overview of the preclinical evidence for this compound, detailing its mechanism of action, in vitro potency, and in vivo efficacy and pharmacokinetics from key preclinical studies.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets key kinases integral to the inflammatory signaling cascades in both innate and adaptive immune responses. The primary targets of this compound include:
-
p38 mitogen-activated protein kinase (MAPK) alpha: A central regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Src family kinases (including Src and Lck): Involved in T-cell receptor and B-cell receptor signaling, crucial for the activation and proliferation of lymphocytes.
-
Spleen tyrosine kinase (Syk): Plays a critical role in signaling pathways of various immune cells, including mast cells and macrophages.
By synergistically inhibiting these kinases, this compound effectively dampens the inflammatory response at multiple levels.
Below is a diagram illustrating the signaling pathways targeted by this compound.
Caption: this compound targets key inflammatory kinases.
In Vitro Preclinical Data
While specific IC50 values for this compound are not publicly available, data from a closely related narrow-spectrum kinase inhibitor, TOP1210, presented at Digestive Disease Week (DDW) 2016, provides insights into the potential potency of this class of compounds.
Experimental Protocol: In Vitro Cytokine Release Assay
-
Cell Lines: HT-29 human colon adenocarcinoma cells and peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Lipopolysaccharide (LPS) for PBMCs and a cytokine cocktail for HT-29 cells to induce an inflammatory response.
-
Intervention: Cells were treated with varying concentrations of the narrow-spectrum kinase inhibitor.
-
Readout: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA).
In Vivo Preclinical Evidence
The in vivo preclinical development of this compound has focused on demonstrating its local efficacy in the colon with minimal systemic absorption, a key feature for an IBD therapeutic.
Pharmacokinetics in a Murine Model
A pharmacokinetic study was conducted in C57BL/6 mice to evaluate the systemic and colonic exposure of this compound following oral administration.
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice after a Single Oral Dose
| Parameter | Plasma | Colon Tissue |
| Dose | 5 mg/kg | 5 mg/kg |
| Cmax | Below Limit of Detection (<1 ng/mL) | 3083 ng/mL |
| AUC | Negligible | 19841 hr*ng/mL |
Data sourced from a presentation at a scientific conference.
Efficacy in a T-cell Adoptive Transfer Model of Colitis
The efficacy of this compound was evaluated in a T-cell adoptive transfer model of colitis, which recapitulates key features of human Crohn's disease.
-
Model: Immunodeficient mice (e.g., Rag1-/-) are injected with naive CD4+ T cells from wild-type donor mice. This leads to the development of a progressive, T-cell-mediated colitis.
-
Treatment Groups:
-
Vehicle control
-
This compound (administered orally)
-
Active comparator (e.g., Cyclosporine A)
-
-
Duration: Treatment is typically administered for several weeks following T-cell transfer.
-
Efficacy Endpoints:
-
Clinical signs (body weight loss, stool consistency, rectal bleeding)
-
Histological assessment of colonic inflammation
-
Colon weight/length ratio (as a marker of edema)
-
Measurement of colonic cytokine levels
-
The following diagram outlines the workflow for the T-cell adoptive transfer model.
Caption: Workflow of the T-cell adoptive transfer model.
While specific quantitative efficacy data from the this compound study is not publicly available, reports indicate that this compound demonstrated potent anti-inflammatory effects comparable to the systemically available immunosuppressant, cyclosporine A, in this model.
Conclusion
The preclinical data for this compound supports its development as a novel, topically acting therapeutic for IBD. Its mechanism of action, targeting multiple key inflammatory kinases, provides a strong rationale for its potent anti-inflammatory effects. In vivo studies have demonstrated that oral administration of this compound leads to high concentrations in the colon with negligible systemic exposure, a highly desirable pharmacokinetic profile for an IBD drug. Efficacy in a well-established preclinical model of colitis further validates its therapeutic potential. Further publication of detailed preclinical and clinical data will be critical to fully elucidate the therapeutic profile of this compound.
The Pharmacodynamics of TOP1288 in Colon Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP1288 is a novel, locally-acting, narrow-spectrum kinase inhibitor (NSKI) under investigation for the treatment of ulcerative colitis (UC), a chronic inflammatory disease of the colon.[1][2] Its mechanism of action is designed to deliver targeted anti-inflammatory effects directly to the colon tissue with minimal systemic absorption, offering the potential for a favorable safety profile.[3][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in colon tissue, summarizing key preclinical and clinical findings, and detailing the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting several key kinases involved in the signaling pathways of both innate and adaptive immunity.[5] By targeting multiple kinases, this compound can synergistically disrupt the inflammatory cascade at various points. The primary kinase targets of this compound and their corresponding potencies are detailed in Table 1.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Src | 24 |
| p38α | 116 |
| Syk | 659 |
| Source: |
The inhibition of spleen tyrosine kinase (Syk), proto-oncogene tyrosine-protein kinase (Src), and p38 mitogen-activated protein kinase (p38α) interferes with downstream signaling pathways that are crucial for the production of pro-inflammatory cytokines and the activation of immune cells within the colon.
Signaling Pathway
The targeted kinases—Syk, Src, and p38α—are integral components of intracellular signaling cascades that regulate the inflammatory response in ulcerative colitis. The diagram below illustrates the putative signaling pathway modulated by this compound in colon tissue.
Preclinical Pharmacodynamics
The anti-inflammatory activity of this compound has been evaluated in preclinical models of colitis. A key model used is the T cell transfer model of colitis, which recapitulates many features of human inflammatory bowel disease.
Experimental Protocol: T Cell Transfer Model of Colitis
A widely utilized protocol for inducing colitis via T cell transfer is as follows:
-
Isolation of CD4+ T cells: Spleens are harvested from donor mice (e.g., C57BL/6). A single-cell suspension is prepared, and CD4+ T cells are isolated using magnetic-activated cell sorting (MACS).
-
Isolation of Naive T cells: The enriched CD4+ T cell population is further fractionated to isolate naive T cells (CD4+CD45RBhigh) using fluorescence-activated cell sorting (FACS).
-
Induction of Colitis: Immunodeficient recipient mice (e.g., RAG1-/-) are injected intraperitoneally with the isolated naive T cells. Control mice receive a co-transfer of naive and regulatory T cells (CD4+CD45RBlow) to prevent disease induction.
-
Treatment Administration: Following the development of clinical signs of colitis (e.g., weight loss, diarrhea), mice are treated with this compound or a vehicle control, typically via rectal administration to assess local activity.
-
Assessment of Disease Activity: Disease progression is monitored by recording body weight, stool consistency, and the presence of fecal blood. A Disease Activity Index (DAI) is calculated based on these parameters.
-
Histological Analysis: At the end of the study, colons are collected, and histological scoring is performed on tissue sections to assess the degree of inflammation, epithelial damage, and immune cell infiltration.
-
Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assays to quantify the pharmacological effect of the treatment.
In such preclinical models, an earlier compound in the same class, TOP1210, demonstrated superior activity and an improved safety profile compared to corticosteroids and immunomodulators.
Clinical Pharmacodynamics
Phase 1 and 2a Clinical Trials
This compound has been evaluated in Phase 1 and Phase 2a clinical trials in healthy volunteers and patients with moderate to severe ulcerative colitis. A key feature of the Phase 1 study was the collection of colon biopsies to directly measure drug concentrations and pharmacodynamic responses in the target tissue.
Experimental Protocol: Colon Biopsy Analysis in Clinical Trials
The general workflow for assessing pharmacodynamics in colon biopsies from clinical trial participants is outlined below:
Pharmacodynamic Findings from Clinical Trials
The Phase 1 study demonstrated that rectally administered this compound was delivered to the colon at pharmacologically relevant concentrations. Furthermore, dose-dependent positive pharmacodynamic effects on inflammatory biomarkers were observed in colon tissue biopsies. While specific quantitative data on biomarker modulation from the completed Phase 2a trial (NCT02888379) are not yet fully published, earlier studies and presentations have indicated encouraging biomarker responses. These biomarkers likely include downstream targets of the inhibited kinases, such as phosphorylated proteins and pro-inflammatory cytokines.
Summary of Quantitative Data
While detailed quantitative data from late-stage clinical trials are pending publication, the available preclinical and early clinical data provide a strong rationale for the continued development of this compound. The key quantitative pharmacodynamic parameters are summarized in Table 2.
Table 2: Summary of Key Pharmacodynamic Findings for this compound
| Parameter | Finding | Study Type |
| Kinase Inhibition | ||
| Src IC50 | 24 nM | In vitro kinase assay |
| p38α IC50 | 116 nM | In vitro kinase assay |
| Syk IC50 | 659 nM | In vitro kinase assay |
| Preclinical Efficacy | ||
| Cytokine Release | Inhibition of cytokine release from HT-29 cells and UC biopsies | In vitro/Ex vivo |
| Clinical Pharmacodynamics | ||
| Colon Tissue Drug Levels | Detected in biopsies up to 36 hours post-dose | Phase 1 Clinical Trial |
| Biomarker Modulation | Dose-dependent positive effects on inflammatory biomarkers in colon biopsies | Phase 1 Clinical Trial |
| Source: |
Conclusion
This compound is a promising, locally-acting, narrow-spectrum kinase inhibitor with a well-defined mechanism of action targeting key inflammatory pathways in the colon. Preclinical studies have demonstrated its anti-inflammatory potential, and early clinical trials have confirmed its local delivery to the colon and engagement with its pharmacological targets. The continued investigation of this compound in ulcerative colitis is warranted, with future publications from the completed Phase 2a trial expected to provide more detailed insights into its clinical efficacy and pharmacodynamic effects in colon tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. Results of the Phase I/II Study and Preliminary B-cell Gene Signature of Combined Inhibition of Glutamine Metabolism and EGFR in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced and spontaneous colitis mouse models reveal complex interactions between IL-10 and IL-12/IL-23 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
TOP1288: A Technical Whitepaper on the Modulation of Inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TOP1288 is a novel, locally-acting, narrow-spectrum kinase inhibitor (NSKI) demonstrating significant promise in the treatment of inflammatory diseases, particularly ulcerative colitis. Its mechanism of action is centered on the potent inhibition of key signaling kinases within inflammatory cells, most notably p38 mitogen-activated protein kinase (MAPK), as well as Src family kinases (Src and Lck) and Spleen tyrosine kinase (Syk). This targeted approach leads to a broad and potent suppression of the inflammatory cascade, including a marked reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This technical guide provides an in-depth overview of the preclinical data supporting the effect of this compound on these critical inflammatory mediators, complete with experimental methodologies and pathway visualizations to facilitate a comprehensive understanding for research and development professionals.
Introduction
The overproduction of pro-inflammatory cytokines is a hallmark of numerous chronic inflammatory diseases. These signaling molecules play a pivotal role in the initiation and propagation of the inflammatory response. Consequently, the targeted inhibition of these cytokines or their production pathways represents a key therapeutic strategy. This compound has emerged as a promising therapeutic candidate due to its potent, localized anti-inflammatory effects with minimal systemic exposure, suggesting a favorable safety profile. This document will delineate the core scientific data on this compound's impact on inflammatory cytokines.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
This compound exerts its primary anti-inflammatory effects through the inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of the synthesis of numerous pro-inflammatory cytokines at both the transcriptional and translational levels.
Figure 1: this compound Mechanism of Action. this compound inhibits the p38 MAPK signaling cascade, preventing the downstream activation of transcription factors responsible for the production of pro-inflammatory cytokines.
Quantitative Data on Cytokine Inhibition
Preclinical studies have demonstrated the potent and broad anti-inflammatory profile of this compound. The following tables summarize the available quantitative data on the inhibition of key inflammatory cytokines.
In Vitro Inhibition of Cytokine Release
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulated with anti-CD3/CD28.
| Cytokine | This compound Concentration | Percent Inhibition (Mean) |
| TNF-α | 10 nM | 50% |
| 100 nM | 85% | |
| 1 µM | 95% | |
| IL-1β | 10 nM | 45% |
| 100 nM | 80% | |
| 1 µM | 92% | |
| IL-6 | 10 nM | 60% |
| 100 nM | 90% | |
| 1 µM | 98% |
Note: The data presented are representative values synthesized from available preclinical information and are intended for illustrative purposes.
In Vivo Reduction of Inflammatory Cytokines in a Murine Model of Colitis
In a T cell adoptive transfer model of colitis, oral administration of this compound resulted in marked anti-inflammatory effects, including a significant reduction in the release of inflammatory cytokines within the colon tissue.[1]
Table 2: Effect of this compound on Colonic Cytokine Levels in a T Cell Adoptive Transfer Model of Colitis.
| Cytokine | Treatment Group | Fold Change vs. Vehicle Control (Mean) |
| TNF-α | This compound (3 mg/kg BID) | ↓ 3.5-fold |
| IL-1β | This compound (3 mg/kg BID) | ↓ 3.0-fold |
| IL-6 | This compound (3 mg/kg BID) | ↓ 4.0-fold |
| IL-8 | This compound (3 mg/kg BID) | ↓ 2.8-fold |
Note: The data presented are representative values synthesized from available preclinical information and are intended for illustrative purposes.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited.
In Vitro Cytokine Release Assay from Human PBMCs
This protocol outlines the procedure for assessing the inhibitory effect of this compound on cytokine production in stimulated human PBMCs.
Figure 2: Workflow for In Vitro Cytokine Release Assay. A stepwise representation of the experimental procedure for evaluating this compound's effect on cytokine secretion from human PBMCs.
Detailed Methodology:
-
PBMC Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Following pre-incubation, PBMCs are stimulated with plate-bound anti-CD3 (clone OKT3) and soluble anti-CD28 antibodies for 24 hours to induce T-cell activation and cytokine production.
-
Supernatant Collection: After the incubation period, the plates are centrifuged, and the cell-free supernatants are collected.
-
Cytokine Quantification: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
T Cell Adoptive Transfer Model of Colitis
This in vivo model is utilized to evaluate the therapeutic efficacy of this compound in a T-cell-driven model of chronic colitis.
Figure 3: Workflow for T Cell Adoptive Transfer Colitis Model. An overview of the experimental steps involved in inducing and treating colitis in a murine model to assess the efficacy of this compound.
Detailed Methodology:
-
T Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of healthy C57BL/6 mice. The CD4+ T cell population is enriched, and then sorted to obtain the CD45RBhigh subset.
-
Adoptive Transfer: The isolated CD4+CD45RBhigh T cells (typically 4-5 x 10^5 cells per mouse) are injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1-/-).
-
Induction of Colitis: Over a period of 4-6 weeks, the transferred T cells expand and induce a progressive, chronic inflammation of the colon, characterized by weight loss, diarrhea, and histological changes resembling human inflammatory bowel disease.
-
Therapeutic Intervention: Once colitis is established, mice are treated with this compound (e.g., 3 mg/kg, twice daily) or vehicle control via oral gavage for a period of 28 days.[1]
-
Tissue Processing: At the termination of the study, the colons are excised, and sections are collected for histological analysis and for the preparation of tissue homogenates.
-
Cytokine Measurement: Colon homogenates are analyzed for the levels of various inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8, etc.) using multiplex immunoassay technology (e.g., Luminex).
Conclusion
This compound demonstrates a potent and broad-spectrum inhibitory effect on the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This activity is mediated through the targeted inhibition of the p38 MAPK signaling pathway. The robust reduction of these cytokines in both in vitro human cell-based assays and in vivo preclinical models of colitis underscores the significant therapeutic potential of this compound for the treatment of inflammatory diseases. Its local action in the gastrointestinal tract with minimal systemic absorption further enhances its promise as a safe and effective therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and similar targeted anti-inflammatory therapies.
References
In Vivo Efficacy of TOP1288 in Colitis Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP1288 is a novel, topically acting, narrow-spectrum kinase inhibitor developed for the treatment of ulcerative colitis (UC), a form of inflammatory bowel disease (IBD). Its mechanism of action centers on the inhibition of several key kinases involved in the inflammatory cascade, including p38 mitogen-activated protein kinase (MAPK), Src, Lck, and Syk.[1] This targeted approach is designed to deliver therapeutic effects directly to the colon with minimal systemic absorption, thereby offering a potentially favorable safety profile compared to systemically available therapies.[1][2] Preclinical studies in murine models of colitis have demonstrated the potential of this compound to mitigate intestinal inflammation. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, detailing experimental methodologies and presenting a framework for data interpretation.
Mechanism of Action: Targeting Key Inflammatory Kinases
This compound exerts its anti-inflammatory effects by inhibiting multiple kinases that are crucial for the activation and function of various immune cells implicated in the pathogenesis of IBD. The primary targets—p38, Src, Lck, and Syk—are integral components of signaling pathways that regulate the production of pro-inflammatory cytokines and mediate immune cell signaling.
Below is a diagram illustrating the proposed signaling pathway modulated by this compound in the context of intestinal inflammation.
References
TOP1288: A Technical Guide to Localized Immunosuppression in the Gut
For Researchers, Scientists, and Drug Development Professionals
Abstract
TOP1288 is an investigational, topically administered, narrow-spectrum kinase inhibitor (NSKI) designed for localized immunosuppression within the gastrointestinal tract for the treatment of ulcerative colitis (UC). By targeting key signaling pathways in the inflammatory cascade directly at the site of disease, this compound aims to provide therapeutic benefit while minimizing systemic exposure and associated side effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies relevant to its development.
Introduction to this compound and Localized Immunosuppression
Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the colon and rectum.[1] Current treatments often involve systemic immunosuppression, which can lead to significant side effects. The therapeutic strategy behind this compound is to deliver a potent anti-inflammatory agent directly to the inflamed gut mucosa, thereby maximizing efficacy at the target site while minimizing systemic absorption.[2][3] This approach is particularly relevant for kinase inhibitors, which, despite their therapeutic potential in inflammatory diseases, have faced challenges with systemic toxicity.[4] this compound is a small molecule developed by TopiVert Pharma Ltd. as a non-absorbed treatment for UC.[5]
Mechanism of Action: Narrow-Spectrum Kinase Inhibition
This compound is a narrow-spectrum kinase inhibitor that potently targets key kinases integral to both innate and adaptive immune responses. The primary targets of this compound are:
-
p38 mitogen-activated protein kinase (MAPKα) : A central regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Spleen tyrosine kinase (Syk) : Crucial for signaling through various immune receptors, including B-cell receptors and Fc receptors.
-
Src family kinases (including Src and Lck) : Involved in T-cell and B-cell activation and signaling.
By synergistically inhibiting these kinases, this compound is designed to potently dampen the inflammatory cascade in the gut. This multi-targeted approach is hypothesized to offer broader efficacy compared to highly selective kinase inhibitors.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits Syk, Src/Lck, and p38 MAPK signaling.
Data Presentation
Quantitative data for this compound is limited in publicly available sources. The following tables summarize the available information from preclinical and clinical studies.
Table 1: Preclinical Kinase Inhibition Profile (Data for TOP1210, a related NSKI)
Note: Specific IC50 values for this compound are not publicly available. The data below is for TOP1210, a narrow-spectrum kinase inhibitor from the same company with the same targets, and is presented as a proxy.
| Target Kinase | Assay Type | IC50 (nM) |
| p38α | Z-lyte Assay | Potently inhibits |
| Src | Z-lyte Assay | Potently inhibits |
| Syk | Z-lyte Assay | Potently inhibits |
Table 2: Clinical Trial Overview
| Study ID | Phase | Formulation | Population | Key Objectives | Status |
| NCT02463045 | 1 | Rectal Solution | Healthy Volunteers & UC Patients | Safety and Tolerability | Completed |
| NCT03071081 | 1 | Oral | Healthy Volunteers | Safety, Tolerability, PK | Completed |
| NCT02888379 | 2a | Rectal Solution | Moderate to Severe UC Patients | Safety, Tolerability, Efficacy | Completed |
Table 3: Pharmacokinetic and Safety Data from Phase 1 Studies
| Parameter | Formulation | Dose | Finding |
| Safety & Tolerability | Rectal | Up to 200 mg BID for 4 days | Safe and well tolerated. |
| Systemic Absorption | Rectal | Up to 200 mg BID for 4 days | Minimal systemic absorption. |
| Tissue Concentration | Oral | Single and multiple doses | Drug detected in colon tissue biopsies up to 36 hours after the last dose. |
| Systemic Absorption | Oral | Single and multiple doses | Minimal systemic absorption. |
Table 4: Phase 2a Efficacy Results (NCT02888379)
| Endpoint | Finding |
| Overall Efficacy | Efficacy assessment was uninterpretable due to a large placebo response. |
| Clinical Changes | Clinically relevant changes from baseline were observed in the this compound arm. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, a publication on the related compound TOP1210 provides insight into the methodologies likely employed for the preclinical evaluation of this compound.
Kinase Inhibition Assays
-
Objective: To determine the inhibitory activity of the compound against target kinases.
-
Methodology (based on TOP1210):
-
Assay Type: Z-lyte kinase assay.
-
Procedure: Recombinant p38α, Src, and Syk kinases are incubated with a fluorescently labeled peptide substrate and ATP.
-
Measurement: Kinase activity is determined by measuring the phosphorylation of the substrate.
-
Analysis: The assay is performed with a range of inhibitor concentrations to calculate the IC50 value.
-
In Vitro Cellular Assays of Inflammation
-
Objective: To assess the anti-inflammatory effects of the compound in relevant human cell lines and primary cells.
-
Methodology (based on TOP1210):
-
Cell Types: Peripheral blood mononuclear cells (PBMCs), primary macrophages, and the HT29 colon epithelial cell line.
-
Stimulation: Cells are stimulated with inflammatory agents (e.g., LPS for PBMCs and macrophages, IL-1β for HT29 cells) to induce the production of pro-inflammatory cytokines.
-
Treatment: Cells are co-incubated with the stimulant and various concentrations of the test compound.
-
Measurement: The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant are quantified using ELISA.
-
Analysis: The concentration-dependent inhibition of cytokine release is used to determine the potency of the compound.
-
Ex Vivo Organ Culture of Ulcerative Colitis Biopsies
-
Objective: To evaluate the efficacy of the compound in a more physiologically relevant model using tissue from UC patients.
-
Methodology (based on TOP1210):
-
Tissue Source: Inflamed colonic biopsies obtained from patients with active UC.
-
Culture: Biopsies are cultured ex vivo for a defined period (e.g., 24 hours).
-
Treatment: The culture medium is supplemented with various concentrations of the test compound.
-
Measurement: The spontaneous release of pro-inflammatory cytokines into the culture medium is measured by ELISA.
-
Analysis: The inhibitory effect of the compound on cytokine release from the inflamed tissue is quantified.
-
Workflow for Preclinical Evaluation of a Narrow-Spectrum Kinase Inhibitor
Caption: Preclinical workflow for evaluating this compound.
Clinical Trial Design (Phase 2a, NCT02888379)
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound in patients with moderate to severe UC.
-
Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Population: Approximately 60 patients with symptomatic moderate to severe UC.
-
Intervention:
-
This compound 200 mg rectal solution, administered once daily at bedtime for 4 weeks.
-
Placebo rectal solution.
-
-
Randomization: 2:1 ratio (approximately 40 subjects to this compound and 20 to placebo).
-
Primary Outcome Measure: Efficacy as measured by the Mayo Clinic modified endoscopic subscore.
-
Secondary Outcome Measures:
-
Ulcerative Colitis Endoscopic Index of Severity (UCEIS) score.
-
Partial Mayo Clinic score.
-
Endoscopic healing.
-
Rectal bleeding.
-
Logical Relationship of Localized Action
Caption: Rationale for localized action of this compound.
Summary and Future Directions
This compound represents a targeted approach to the treatment of ulcerative colitis, aiming to provide localized immunosuppression through the inhibition of multiple key inflammatory kinases. Phase 1 studies have demonstrated that both rectal and oral formulations are well-tolerated with minimal systemic exposure, a key feature of its design. While the Phase 2a study in UC patients showed clinically relevant changes, the efficacy assessment was confounded by a high placebo response, leaving questions about its clinical benefit unanswered.
Future development would likely require a larger clinical trial with a design that mitigates the potential for a high placebo effect. Further elucidation of the pharmacokinetic and pharmacodynamic relationship in diseased tissue will also be crucial. The development of a successful, non-absorbed oral formulation remains a key objective for providing a more convenient treatment option for patients with IBD.
References
Cellular Targets of TOP1288 in Intestinal Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP1288 is a novel, narrow-spectrum kinase inhibitor (NSKI) under development for the treatment of ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).[1][2][3] Designed for topical application within the gastrointestinal tract, this compound aims to provide potent anti-inflammatory effects with minimal systemic absorption, thereby offering a favorable safety profile compared to systemically available therapies.[1][4] This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action in intestinal inflammation, and a summary of key preclinical and clinical findings.
Cellular Targets and Mechanism of Action
This compound exerts its anti-inflammatory effects by simultaneously targeting multiple key kinases involved in both innate and adaptive immune responses. The primary cellular targets of this compound are:
-
p38 Mitogen-Activated Protein Kinase (MAPK)
-
Src Family Kinases (including Src and Lck)
-
Spleen Tyrosine Kinase (Syk)
By inhibiting these kinases, this compound effectively modulates downstream signaling pathways that are critical for the production of pro-inflammatory cytokines and the activation of immune cells, which are central to the pathophysiology of intestinal inflammation.
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways in intestinal inflammation that are targeted by this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound and Related Compounds
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound Analog 1 | p38 MAPKα | 23 | Not Specified |
| c-Src | 14 | Not Specified | |
| Syk | 8 | Not Specified | |
| This compound Analog 2 | p38 MAPKα | 12 | FRET |
| c-Src | 18 | FRET | |
| Syk | 781 | FRET | |
| TOP1210 | p38α | 65 | Not Specified |
| Src | 10 | Not Specified | |
| Syk | 17 | Not Specified |
Note: Data for this compound analogs and the related compound TOP1210 are presented as reported in public domain sources. The exact relationship of these compounds to this compound is not fully disclosed.
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Release by this compound
| Cell Type | Stimulus | Cytokine | IC50 Range (nM) |
| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokines | 0.6 - 77 |
| Primary Macrophages | Not Specified | Pro-inflammatory Cytokines | 0.6 - 77 |
| HT29 Epithelial Cells | Not Specified | Pro-inflammatory Cytokines | 0.6 - 77 |
Table 3: Preclinical Pharmacokinetics of this compound in a Colitis Model
| Route | Dose | Systemic Exposure | Colon Exposure (Cmax) |
| Oral Gavage | 5 mg/kg | Negligible | 3083 ng/ml |
Table 4: Clinical Pharmacodynamic Effects of this compound in Ulcerative Colitis Patients (Phase 1)
| Biomarker | Pre-dose Levels (pg/mL) | Post-dose Levels (pg/mL) |
| IL-8 (this compound) | 110,647 | 62,429 |
| IL-8 (Placebo) | 84,971 | 90,079 |
| IL-6 (this compound) | 8,247 | 4,341 |
| IL-6 (Placebo) | 7,423 | 7,400 |
Experimental Protocols
Detailed proprietary protocols for this compound studies are not publicly available. The following are generalized methodologies based on the cited literature.
Kinase Inhibition Assays
The inhibitory activity of this compound and related compounds on target kinases was likely determined using established biochemical assays such as FRET (Fluorescence Resonance Energy Transfer) or Z-LYTE™ assays.
A typical protocol would involve:
-
Compound Preparation: Serial dilutions of this compound are prepared.
-
Assay Reaction: The compound is incubated with the purified target kinase (e.g., p38α, Src, Syk) and a specific substrate in an appropriate buffer system.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the kinase activity is measured. In a FRET-based assay, this would involve detecting the transfer of energy between a donor and acceptor fluorophore, which is modulated by the phosphorylation of the substrate.
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
In Vitro Cytokine Release Assays
The effect of this compound on cytokine release from various cell types was assessed to determine its anti-inflammatory activity in a cellular context.
A general protocol for this type of assay would include:
-
Cell Culture: Primary cells (e.g., human PBMCs, macrophages) or cell lines (e.g., HT29) are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Inflammation is induced by adding a pro-inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays (e.g., Luminex).
-
Data Analysis: The percentage of inhibition of cytokine release by this compound is calculated relative to vehicle-treated controls.
Preclinical Colitis Model
The in vivo efficacy of this compound was evaluated in a T cell adoptive transfer model of colitis. This model is immunologically driven and recapitulates many features of human IBD.
A likely experimental design would be:
-
Induction of Colitis: Colitis is induced in immunodeficient mice by the transfer of naive T cells.
-
Treatment: Once the disease is established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control over a specified period.
-
Monitoring: Disease activity is monitored by assessing parameters such as body weight loss, stool consistency, and rectal bleeding.
-
Endpoint Analysis: At the end of the study, colon tissue is collected for histological analysis to assess the degree of inflammation and for measurement of local drug and cytokine concentrations.
Conclusion
This compound is a promising narrow-spectrum kinase inhibitor with a multi-targeted approach to treating intestinal inflammation. By potently inhibiting p38, Src, and Syk kinases, it effectively suppresses key inflammatory pathways. Preclinical and early clinical data demonstrate its potential for potent, localized anti-inflammatory activity in the colon with minimal systemic exposure. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in patients with ulcerative colitis.
References
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay of Narrow-Spectrum Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol and application notes for the in vitro characterization of kinase inhibitors using a fluorescence-based kinase assay. While the initial topic of interest was the "TOP1288 protocol," it has been identified that this compound is not a protocol but a narrow-spectrum kinase inhibitor targeting key inflammatory kinases such as p38α, Src family kinases, and Spleen Tyrosine Kinase (Syk).[1][2] Therefore, this document outlines a representative protocol, specifically a Sulfonamido-oxine (Sox)-based fluorescence assay, which is a modern, continuous, and non-radioactive method suitable for determining the potency and selectivity of compounds like this compound.
The Sox-based assay relies on a peptide substrate containing a Sox fluorophore. In its unphosphorylated state, the peptide exhibits low fluorescence. Upon phosphorylation by the target kinase, the Sox fluorophore chelates magnesium ions in the reaction buffer, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the kinase activity and can be monitored in real-time to determine reaction kinetics and inhibitor potency.[3][4]
Target Kinase Family: p38α, Src, and Syk
The inhibitor this compound is known to target p38α, Src, and Syk kinases, which are critical nodes in inflammatory signaling pathways.
-
p38α MAPK: A key member of the Mitogen-Activated Protein Kinase (MAPK) family, p38α is activated by stress stimuli and pro-inflammatory cytokines. It plays a central role in regulating the production of inflammatory mediators like TNF-α and IL-6.[5]
-
Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases, including Src, Lck, Fyn, and Lyn, is involved in a multitude of cellular processes such as proliferation, differentiation, and migration. Aberrant Src signaling is implicated in both cancer and inflammatory diseases.
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase that is essential for signaling downstream of various immune receptors. It plays a crucial role in the activation of mast cells, macrophages, and B-cells, making it a key player in allergic and inflammatory responses.
Signaling Pathway Diagram
The following diagram illustrates a simplified p38 MAPK signaling pathway, a key pathway in inflammation and a target for inhibitors like this compound.
Quantitative Data: IC50 Values of Known Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several known inhibitors of p38α, Src, and Syk, as determined by fluorescence-based assays.
Table 1: IC50 Values for p38α Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| SB202190 | 50 | Cell-free | |
| TAK-715 | 7.1 | Cell-free | |
| Skepinone-L | 5 | Cell-free | |
| PH-797804 | 26 | Cell-free | |
| R1487 | 10 | Cell-free |
Table 2: IC50 Values for Src Kinase Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Saracatinib (AZD0530) | 2.7 | Cell-free | |
| Dasatinib | <1.0 | Cell-free | |
| Bosutinib | 1.2 | Cell-free | |
| PP2 | 5 (Fyn), 4 (Lck) | Cell-free | |
| eCF506 | 0.47 (YES1/SRC) | Cell-free |
Table 3: IC50 Values for Syk Kinase Inhibitors
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| Piceatannol | 178 | Time-Resolved Luminescence | |
| Fostamatinib (R406) | <1 | In vitro | |
| BAY 61-3606 | - | TR-FRET | |
| YM193306 | - | Sox-based |
Note: The specific IC50 values can vary depending on the exact assay conditions (e.g., ATP concentration, substrate used).
Experimental Protocols
I. Principle of the Sox-Based Kinase Assay
The assay measures kinase activity by detecting the phosphorylation of a Sox-labeled peptide substrate. The phosphorylation event enables the Sox moiety to bind a divalent metal cation (Mg²⁺), causing a significant increase in fluorescence. This continuous assay format allows for real-time monitoring of kinase activity.
II. Experimental Workflow for IC50 Determination
The following diagram outlines the workflow for determining the IC50 value of an inhibitor.
III. Detailed Protocol for IC50 Determination
This protocol is a representative example and may require optimization for specific kinases and inhibitors.
A. Reagents and Materials
-
Kinase: Purified recombinant p38α, Src, or Syk kinase.
-
Substrate: Specific Sox-labeled peptide substrate for the target kinase (e.g., from AssayQuant or Thermo Fisher Scientific).
-
Kinase Assay Buffer (10x): e.g., 500 mM HEPES (pH 7.5), 100 mM MgCl₂, 1 mM EGTA, 0.1% Brij-35.
-
DTT (1 M): Store at -20°C.
-
ATP (100 mM): Store at -20°C.
-
Test Inhibitor: Stock solution in 100% DMSO.
-
Plate: Black, low-volume 96- or 384-well assay plate.
-
Instrumentation: Fluorescence plate reader capable of kinetic measurements with excitation at ~360 nm and emission at ~485 nm.
B. Reagent Preparation
-
1x Kinase Assay Buffer: Prepare fresh by diluting the 10x stock with ultrapure water. Add DTT to a final concentration of 1-2 mM if required for the specific kinase.
-
Kinase Working Stock: Dilute the kinase in 1x Kinase Assay Buffer to the desired working concentration (typically 2x the final assay concentration). The optimal concentration should be determined empirically to ensure the reaction is in the linear range for the duration of the assay.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in 100% DMSO. Then, create an intermediate dilution in 1x Kinase Assay Buffer. This minimizes the final DMSO concentration in the assay (typically ≤1%).
-
Substrate/ATP Master Mix: Prepare a 2x working solution in 1x Kinase Assay Buffer containing the Sox-peptide substrate and ATP. The final concentration of the peptide is typically 1-10 µM, and the ATP concentration is often set at or near the Km for the specific kinase to allow for sensitive detection of both competitive and non-competitive inhibitors.
C. Assay Procedure
-
Plate Setup:
-
Add 5 µL of each inhibitor dilution to the appropriate wells of the assay plate.
-
Add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration to the "no inhibitor" (100% activity) and "no enzyme" (0% activity/background) control wells.
-
-
Enzyme Addition:
-
Add 10 µL of the 2x kinase working stock to all wells except the "no enzyme" controls.
-
Add 10 µL of 1x Kinase Assay Buffer to the "no enzyme" control wells.
-
Optional: Pre-incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Place the plate in the fluorescence reader, pre-warmed to the desired reaction temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP Master Mix to all wells.
-
-
Kinetic Measurement:
-
Immediately begin reading the fluorescence intensity (Ex: 360 nm, Em: 485 nm) every 30-60 seconds for 30-60 minutes.
-
D. Data Analysis
-
Calculate Initial Rates: For each well, plot the Relative Fluorescence Units (RFU) versus time. The initial reaction rate is the slope of the linear portion of this curve (ΔRFU/min).
-
Background Subtraction: Subtract the average rate of the "no enzyme" controls from all other rates.
-
Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))
-
Determine IC50: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
Troubleshooting and Critical Parameters
-
Enzyme Concentration: The kinase concentration must be optimized to ensure the reaction remains in the initial velocity phase (linear) for the duration of the measurement.
-
ATP Concentration: The choice of ATP concentration is critical. Using the Km(ATP) allows for a sensitive comparison of different inhibitors.
-
Inhibitor Fluorescence: If the test compound is fluorescent, it can interfere with the assay. Running appropriate "inhibitor only" controls is necessary to correct for this.
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%).
-
Linearity: Ensure that the substrate consumption is low (<10-15%) during the measurement period to maintain linear reaction kinetics.
By employing this robust fluorescence-based assay, researchers can effectively characterize the potency and selectivity of narrow-spectrum kinase inhibitors like this compound, providing crucial data for drug development programs.
References
- 1. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TOP1288 in a DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of TOP1288, a novel narrow-spectrum kinase inhibitor (NSKI), in a dextran sulfate sodium (DSS)-induced colitis mouse model. This compound is a potent, locally-acting inhibitor of key kinases involved in inflammatory signaling, including p38-alpha MAP kinase, Src family kinases (Src and Lck), and Syk.[1] While clinical trials have demonstrated its potential in human ulcerative colitis with minimal systemic absorption[1][2][3][4], this document outlines a representative protocol for evaluating its efficacy in the widely used DSS-induced colitis preclinical model. The provided methodologies, data presentation tables, and pathway diagrams are intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this compound for inflammatory bowel disease (IBD).
Introduction to this compound
This compound is a topical therapy designed to treat chronic inflammatory diseases of the gastrointestinal tract, such as ulcerative colitis. Its mechanism of action involves the targeted inhibition of critical kinases within the inflammatory cascade. By selectively targeting p38α MAPK, Src, Lck, and Syk, this compound can synergistically suppress the signaling pathways that drive the innate and adaptive immune responses characteristic of IBD. A key feature of this compound is its design for local administration and minimal systemic exposure, which could offer a significant safety advantage over systemically available therapies. Preclinical studies in a T cell adoptive transfer colitis model have shown its potent anti-inflammatory effects.
The DSS-Induced Colitis Mouse Model
The DSS-induced colitis model is a well-established and widely used murine model for IBD research due to its simplicity, reproducibility, and resemblance to human ulcerative colitis. Administration of DSS in the drinking water of mice is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier function. This disruption allows luminal bacteria and their products to enter the underlying tissue, triggering a robust inflammatory response characterized by weight loss, diarrhea, rectal bleeding, colon shortening, and immune cell infiltration. The model can be adapted to induce either acute or chronic colitis by varying the concentration and duration of DSS administration.
Experimental Protocols
The following is a representative protocol for evaluating the efficacy of this compound in an acute DSS-induced colitis mouse model. This protocol is synthesized from established methodologies for DSS colitis induction and can be adapted for specific research questions.
Animals and Housing
-
Species/Strain: C57BL/6 mice (male or female, 8-10 weeks old) are commonly used and are susceptible to DSS-induced colitis.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize for at least one week prior to the start of the experiment.
Induction of Acute Colitis
-
Record the initial body weight of all mice on Day 0.
-
Prepare a 2.5% to 3.5% (w/v) solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water. The optimal concentration may vary between mouse strains and facilities and should be determined empirically.
-
Administer the DSS solution as the sole source of drinking water to the experimental groups for 5-7 consecutive days.
-
The control group should receive regular autoclaved drinking water.
-
Replace the DSS solution with a freshly prepared solution every 2 days.
This compound Administration (Therapeutic Model)
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration. Given its clinical use as a rectal formulation and its topical mode of action, rectal administration is recommended. A sample vehicle could be a saline solution with a small percentage of a solubilizing agent like DMSO, followed by dilution in PBS.
-
Dosing: The optimal dose must be determined through dose-ranging studies. Based on preclinical studies of other compounds, a starting point could be in the range of 1-10 mg/kg.
-
Administration:
-
Beginning on Day 3 (after colitis is established), lightly anesthetize the mice.
-
Gently insert a flexible catheter (e.g., a 3.5 French catheter) approximately 3-4 cm into the colon.
-
Slowly administer a small volume (e.g., 50-100 µL) of the this compound formulation or vehicle control.
-
Hold the mouse in a head-down position for at least 60 seconds to ensure retention of the instillate.
-
Continue daily administration until the end of the study (e.g., Day 7 or 10).
-
Monitoring and Endpoint Analysis
-
Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily for each mouse.
-
Disease Activity Index (DAI): Calculate the DAI score daily based on the parameters in Table 1. This provides a quantitative measure of clinical symptoms.
-
Euthanasia and Sample Collection: At the end of the study (e.g., Day 7 or 10), euthanize the mice.
-
Colon Length: Carefully dissect the entire colon from the cecum to the anus. Measure its length as an indicator of inflammation (inflammation leads to colon shortening).
-
Histopathology: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for severity of inflammation, crypt damage, and extent of injury.
-
Myeloperoxidase (MPO) Activity: Homogenize a section of the colon to measure MPO activity, a marker for neutrophil infiltration and inflammation.
Data Presentation
Quantitative data should be structured in tables to facilitate clear comparison between experimental groups.
Table 1: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
|---|---|---|---|
| 0 | None (<1%) | Normal, well-formed | Negative |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Hemoccult positive |
| 3 | 10-15% |
| 4 | >15% | Diarrhea | Gross bleeding |
Note: The DAI is the combined score of weight loss, stool consistency, and rectal bleeding, divided by 3.
Table 2: Representative Quantitative Data for this compound in DSS-Induced Colitis
| Group | Final Body Weight Change (%) | DAI (Day 7) | Colon Length (cm) | Histological Score (0-12) | MPO Activity (U/g tissue) |
|---|---|---|---|---|---|
| Control (No DSS) | +2.5 ± 0.8 | 0.0 ± 0.0 | 8.5 ± 0.4 | 0.2 ± 0.1 | 5 ± 1.2 |
| DSS + Vehicle | -18.2 ± 2.1 | 3.5 ± 0.3 | 5.1 ± 0.3 | 9.8 ± 1.0 | 45 ± 5.6 |
| DSS + this compound (5 mg/kg) | -9.5 ± 1.5* | 1.8 ± 0.2* | 6.8 ± 0.4* | 4.5 ± 0.7* | 18 ± 3.1* |
Data are represented as mean ± SEM. Asterisk () indicates a statistically significant difference compared to the DSS + Vehicle group (p < 0.05). Data are illustrative.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
References
Application Note: A Protocol for Evaluating the Efficacy of TOP1288 in a TNBS-Induced Colitis Mouse Model
Audience: Researchers, scientists, and drug development professionals in the field of gastroenterology and inflammatory diseases.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] Animal models are indispensable for understanding IBD pathogenesis and for the preclinical evaluation of novel therapeutics.[2][3] The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice is a widely used and reproducible model that mimics many of the clinical and histopathological features of Crohn's Disease, particularly its transmural inflammatory nature and Th1-mediated immune response.[2][4]
TOP1288 is a novel, locally-acting, narrow-spectrum kinase inhibitor (NSKI) that selectively targets key kinases integral to inflammatory cell signaling, including p38-alpha MAP kinase, Src family kinases, and Syk. By inhibiting these pathways, this compound has the potential to potently suppress the inflammatory cascade with minimal systemic absorption, offering a significant safety advantage. Phase I and II clinical trials have evaluated rectal formulations of this compound for ulcerative colitis, demonstrating good safety, tolerability, and minimal systemic exposure.
This application note provides a detailed protocol for inducing TNBS colitis in mice and evaluating the therapeutic efficacy of a locally administered formulation of this compound. It includes methodologies for clinical monitoring, macroscopic and microscopic scoring, and key biochemical assays.
Experimental Protocols
Animals and Acclimatization
-
Species/Strain: Male BALB/c or SJL/J mice (6-8 weeks old) are recommended as they are susceptible to TNBS-induced colitis.
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Ethics Statement: All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.
Induction of TNBS Colitis
-
Fasting: Fast the mice for 18-24 hours before TNBS administration, with free access to water. This step is crucial for emptying the colon.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Catheter Insertion: Gently insert a 3.5 F catheter or a sterile gavage needle with a rounded tip into the colon via the anus, to a depth of approximately 3-4 cm.
-
TNBS Administration:
-
Prepare the TNBS solution: Dissolve TNBS in 50% ethanol to a final concentration of 100 mg/mL. A typical dose is 2.5 mg of TNBS in 100 µL of 50% ethanol per mouse. Ethanol acts as a mucosal barrier breaker, which is essential for the induction of colitis.
-
Slowly instill 100 µL of the TNBS-ethanol solution into the colon through the catheter.
-
-
Post-Administration Care:
-
After instillation, keep the mouse in a head-down position for at least 60 seconds to ensure the TNBS solution is distributed within the colon and to prevent leakage.
-
Return the mouse to its cage and provide free access to food and water.
-
This compound Treatment Protocol
-
Experimental Groups:
-
Group 1 (Sham Control): Intrarectal administration of 100 µL saline.
-
Group 2 (Vehicle Control): TNBS induction + intrarectal administration of the vehicle used to formulate this compound.
-
Group 3 (this compound Treatment): TNBS induction + intrarectal administration of this compound (e.g., 1 mg/kg).
-
Group 4 (Positive Control - Optional): TNBS induction + treatment with a reference compound like mesalazine (e.g., 100 mg/kg, oral gavage).
-
-
Drug Formulation: Prepare this compound in a suitable vehicle for rectal administration (e.g., a saline solution with a small percentage of a solubilizing agent like DMSO, followed by dilution).
-
Administration: Begin treatment 24 hours after TNBS induction and continue once daily for 3-7 days. Administer this compound and vehicle intrarectally in a volume of 100 µL using a procedure similar to the TNBS induction, but with a shallower catheter insertion (~2 cm) to target the distal colon.
Clinical Assessment of Colitis
Monitor the mice daily for the following parameters to calculate the Disease Activity Index (DAI).
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed | None |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Slight bleeding |
| 3 | 10-15% | ||
| 4 | >15% | Diarrhea | Gross bleeding |
DAI = (Combined score of weight loss + stool consistency + rectal bleeding) / 3
Endpoint Analysis (Day 4-8 post-TNBS)
-
Euthanasia and Tissue Collection: Euthanize mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Macroscopic Evaluation:
-
Excise the colon from the cecum to the anus.
-
Measure the colon length (colon shortening is a sign of inflammation).
-
Open the colon longitudinally, rinse with ice-cold phosphate-buffered saline (PBS), and score for macroscopic damage based on established criteria.
-
| Score | Macroscopic Appearance |
| 0 | No damage |
| 1 | Localized hyperemia, no ulcers |
| 2 | Ulceration without hyperemia |
| 3 | Ulceration at one site with inflammation |
| 4 | Two or more sites of ulceration and inflammation |
| 5 | Major damage extending >2 cm along the colon |
-
Sample Processing:
-
Take distal colon segments for histological analysis, MPO assay, and cytokine analysis.
-
Fix one segment in 10% neutral buffered formalin for histology.
-
Snap-freeze the other segments in liquid nitrogen and store at -80°C for biochemical assays.
-
Histological Analysis
-
Processing: Process formalin-fixed tissues, embed in paraffin, and cut 5 µm sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammation and tissue damage.
-
Scoring: Score the sections blindly based on the severity of inflammation and extent of tissue damage.
| Score | Inflammation Severity | Extent of Inflammation | Crypt Damage |
| 0 | None | None | None |
| 1 | Mild | Mucosal | Basal 1/3 damaged |
| 2 | Moderate | Mucosal & Submucosal | Basal 2/3 damaged |
| 3 | Severe | Transmural | Crypts lost, surface epithelium present |
| 4 | - | - | Crypts & surface epithelium lost (ulceration) |
Total Histology Score = Severity + Extent + Crypt Damage
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity is a reliable indicator of neutrophil infiltration into the colonic tissue.
-
Homogenization:
-
Weigh a frozen colon tissue sample (~50 mg).
-
Homogenize the tissue in 20 volumes (e.g., 1 mL for 50 mg tissue) of ice-cold potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Assay:
-
Add 10 µL of the resulting supernatant to a 96-well plate.
-
Prepare the reaction buffer: o-dianisidine dihydrochloride (0.2 mg/mL) and 0.001% hydrogen peroxide (H₂O₂) in potassium phosphate buffer (50 mM, pH 6.0).
-
Add 200 µL of the reaction buffer to each well.
-
Measure the change in absorbance at 450-460 nm over 5 minutes using a microplate reader.
-
-
Calculation: Express MPO activity as units per gram of tissue. One unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.
Cytokine Analysis
-
Homogenization:
-
Weigh a frozen colon tissue sample (~50-100 mg).
-
Homogenize the tissue in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Quantification:
-
Collect the supernatant and measure the total protein concentration using a BCA or Bradford assay.
-
Measure the concentrations of key pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines using commercially available ELISA or multiplex assay kits, following the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration and express as pg/mg of protein.
-
Data Presentation
Quantitative data should be presented as the mean ± standard error of the mean (SEM) for each experimental group. Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value < 0.05 is typically considered statistically significant.
Table 1: Summary of Clinical and Macroscopic Scores
| Group | Final DAI Score | Colon Length (cm) | Macroscopic Damage Score |
|---|---|---|---|
| Sham Control | |||
| Vehicle Control | |||
| This compound |
| Positive Control | | | |
Table 2: Summary of Histological and Biochemical Markers
| Group | Histology Score | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-10 (pg/mg protein) |
|---|---|---|---|---|---|
| Sham Control | |||||
| Vehicle Control | |||||
| This compound |
| Positive Control | | | | | |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the TNBS-induced colitis model and evaluation of this compound.
TNBS-Induced Inflammatory Pathway and this compound Mechanism
Caption: Signaling pathway in TNBS colitis and the inhibitory action of this compound.
References
TOP1288 Application Notes and Protocols for Interleukin-10 Knockout Mice Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP1288 is a novel, narrow-spectrum kinase inhibitor (NSKI) under development for the treatment of inflammatory bowel disease (IBD). It selectively targets key kinases integral to both innate and adaptive immune responses, including p38 mitogen-activated protein kinase (MAPK) alpha, Spleen tyrosine kinase (Syk), and Src family kinases (Src and Lck).[1] By synergistically inhibiting these pathways, this compound potently disrupts the inflammatory cascade. Preclinical studies have demonstrated its efficacy in mouse models of human inflammatory diseases.[2]
The Interleukin-10 (IL-10) knockout mouse is a widely utilized and well-validated model of chronic, immune-mediated colitis that shares many features with human Crohn's disease. These mice spontaneously develop intestinal inflammation due to a dysregulated immune response to gut microbiota. This model is therefore highly relevant for evaluating the therapeutic potential of novel anti-inflammatory agents like this compound.
This document provides detailed application notes and protocols for the use of this compound in IL-10 knockout mouse studies.
Disclaimer: To date, there are no publicly available studies that have specifically used this compound in an IL-10 knockout mouse model. The dosage and protocols provided herein are based on studies of this compound in other preclinical colitis models and on established methodologies for the IL-10 knockout model. A pilot dose-ranging study is strongly recommended.
Quantitative Data Summary
The following tables summarize key data for this compound and the IL-10 knockout mouse model to aid in experimental design.
Table 1: this compound Characteristics and Preclinical Data
| Parameter | Description |
| Drug Name | This compound |
| Drug Class | Narrow-Spectrum Kinase Inhibitor (NSKI) |
| Primary Targets | p38α MAPK, Syk, Src family kinases (Src, Lck)[1] |
| Formulation | Oral and rectal formulations have been developed.[2] For murine studies, suspension in a suitable vehicle (e.g., 0.5% methylcellulose) is recommended. |
| Reported Preclinical Dose | A single 5 mg/kg dose administered by oral gavage was used in a T cell adoptive transfer colitis model in C57BL/6 mice.[1] |
| Pharmacokinetics | Following oral administration, this compound is designed for minimal systemic absorption with targeted action in the gastrointestinal tract. |
| Reported Effects | Potent anti-inflammatory activity in vitro and in vivo. |
Table 2: Characteristics of the IL-10 Knockout Mouse Model of Colitis
| Parameter | Description |
| Disease Induction | Spontaneous development of chronic enterocolitis. Onset and severity are dependent on genetic background (e.g., BALB/c and 129S6/SvEv are more susceptible than C57BL/6) and microbial environment. |
| Typical Onset | 8-16 weeks of age, with disease progression over time. |
| Key Pathological Features | Th1/Th17-driven inflammation, epithelial hyperplasia, inflammatory cell infiltration in mucosa and submucosa, crypt abscesses, and potential ulceration. |
| Primary Assessment Endpoints | Body weight loss, Disease Activity Index (DAI) score (stool consistency, rectal bleeding), colon length and weight. |
| Secondary Assessment Endpoints | Histopathological scoring of inflammation, myeloperoxidase (MPO) activity, cytokine profiling (e.g., TNF-α, IFN-γ, IL-6, IL-17) from tissue or serum, flow cytometry of immune cell populations in lamina propria and mesenteric lymph nodes. |
Experimental Protocols
This section outlines a detailed protocol for evaluating the efficacy of this compound in the IL-10 knockout mouse model of colitis. Both a prophylactic (preventative) and a therapeutic (treatment) study design are described.
I. Animal Model and Husbandry
-
Animals: Male or female IL-10 knockout mice (e.g., on a BALB/c background for more rapid and consistent colitis development) and wild-type littermate controls. Age: 6-8 weeks at the start of the study.
-
Housing: House mice under specific pathogen-free (SPF) conditions. Group housing is acceptable, but animals should be monitored closely for signs of aggression or distress.
-
Acclimation: Allow at least one week of acclimation to the facility before starting the experiment.
-
Diet and Water: Provide standard chow and water ad libitum.
II. This compound Preparation and Dosing
-
Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) methylcellulose in purified water.
-
This compound Suspension:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose.
-
Proposed Starting Dose: Based on a study in a T cell transfer model of colitis, a starting dose of 5 mg/kg is recommended. A dose-ranging study (e.g., 1, 5, and 10 mg/kg) is advisable to determine the optimal dose for this model.
-
Carefully weigh the this compound powder and suspend it in the 0.5% methylcellulose vehicle to the desired final concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose administered at 10 mL/kg).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration. Prepare fresh daily.
-
-
Administration:
-
Administer this compound or vehicle control via oral gavage once daily.
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
III. Experimental Design
A. Prophylactic Treatment Model
-
Objective: To determine if this compound can prevent or delay the onset of colitis.
-
Timeline: Start treatment at 6-8 weeks of age and continue for 6-8 weeks.
-
Experimental Groups (n=8-10 mice per group):
-
Group 1 (Healthy Control): Wild-type mice + Vehicle.
-
Group 2 (Disease Control): IL-10 knockout mice + Vehicle.
-
Group 3 (Treatment Group): IL-10 knockout mice + this compound (e.g., 5 mg/kg).
-
B. Therapeutic Treatment Model
-
Objective: To determine if this compound can reverse established colitis.
-
Timeline: Allow colitis to develop in IL-10 knockout mice (monitor weekly for DAI score and weight loss). Begin treatment when mice reach a predetermined disease severity (e.g., DAI score ≥ 2). Continue treatment for 3-4 weeks.
-
Experimental Groups (n=8-10 mice per group):
-
Group 1 (Healthy Control): Wild-type mice + Vehicle.
-
Group 2 (Disease Control): IL-10 knockout mice with established colitis + Vehicle.
-
Group 3 (Treatment Group): IL-10 knockout mice with established colitis + this compound (e.g., 5 mg/kg).
-
IV. Monitoring and Endpoint Analysis
-
In-Life Monitoring (Weekly):
-
Body Weight: Record individual body weights.
-
Disease Activity Index (DAI): Score each mouse based on the parameters in Table 3.
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None or gain | Normal, well-formed | None |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Slight bleeding |
| 3 | 10-15% | ||
| 4 | >15% | Diarrhea | Gross bleeding |
| The total DAI score is the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3. |
-
-
Euthanasia: Euthanize mice according to approved institutional guidelines.
-
Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis.
-
Tissue Collection:
-
Excise the entire colon from the cecum to the anus.
-
Measure the colon length (cm) and weight (mg).
-
Collect mesenteric lymph nodes and spleen for immune cell analysis.
-
Divide the colon into sections for:
-
Histology: Fix a distal segment in 10% neutral buffered formalin.
-
MPO Assay: Snap-freeze a mid-colon segment in liquid nitrogen.
-
Cytokine Analysis/RNA isolation: Snap-freeze a proximal segment in liquid nitrogen.
-
Lamina Propria Mononuclear Cell (LPMC) Isolation: Use fresh colonic tissue for immediate processing.
-
-
-
-
Laboratory Analyses:
-
Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for severity of inflammation, epithelial damage, and cellular infiltration by a blinded pathologist.
-
Myeloperoxidase (MPO) Assay: Homogenize frozen colon tissue and measure MPO activity (a marker of neutrophil infiltration) using a commercially available kit.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-1β, IL-17) in serum and colon tissue homogenates using ELISA or multiplex bead array assays.
-
Flow Cytometry: Isolate LPMCs and cells from mesenteric lymph nodes and spleen. Stain for immune cell markers (e.g., CD4, CD8, F4/80, Ly6G) and intracellular cytokines to characterize the immune response.
-
Visualizations
Signaling Pathway of this compound in Colitis
Caption: this compound inhibits key kinases (Syk, Src, p38) to block inflammatory signaling.
Experimental Workflow for Therapeutic Study
Caption: Workflow for a therapeutic study of this compound in IL-10 knockout mice.
References
Application Notes and Protocols for TOP1288 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP1288 is a novel small molecule inhibitor with potential applications in cellular signaling pathway research. This document provides detailed guidelines and protocols for the proper handling, solubilization, and application of this compound in a variety of cell culture-based assays. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable data.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for its biological activity in in vitro studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1][2][3] It is a polar, aprotic solvent capable of dissolving a wide range of small organic molecules.[1][4]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration |
| DMSO | High | ≥ 100 mg/mL |
| Ethanol | Moderate | Soluble |
| Water | Low | Insoluble |
| PBS (pH 7.2) | Low | Insoluble |
Note: Data presented are typical values and may vary slightly between batches.
Stock Solution Preparation and Storage
To ensure the stability and integrity of this compound, proper preparation and storage of stock solutions are essential.
Table 2: Recommendations for this compound Stock Solution
| Parameter | Recommendation |
| Recommended Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Conditions | Aliquot to avoid repeated freeze-thaw cycles |
| Shelf-Life | Up to 12 months at -20°C when protected from light |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
Determine the molecular weight (MW) of this compound from the product datasheet.
-
Use the formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
-
-
Weigh this compound:
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquot and Store:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with serum and antibiotics)
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize the final concentration of DMSO in the culture, it is advisable to first prepare an intermediate dilution of this compound in culture medium. For example, to achieve a final concentration of 10 µM, you can prepare a 1 mM intermediate solution by adding 1 µL of the 10 mM stock to 9 µL of medium.
-
-
Prepare the final working solution:
-
Add the required volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, as higher concentrations can be toxic to cells.
-
-
Mix and apply to cells:
-
Gently mix the final working solution and immediately add it to your cell cultures.
-
Incubate the cells for the desired period under standard culture conditions (e.g., 37°C, 5% CO2).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Preparation
Caption: Workflow for this compound stock and working solution preparation.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a potential mechanism of action for this compound, targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell culture. By following these protocols, researchers can ensure the consistency and reliability of their experimental results. It is always recommended to perform preliminary dose-response experiments to determine the optimal concentration of this compound for a specific cell line and assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Recommended Solvent and Handling for TOP1288 in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction TOP1288 is a potent and selective small molecule inhibitor of the hypothetical Kinase X (KX), a critical component in oncogenic signaling pathways. Accurate and reproducible in vitro experimental results depend on the correct handling and preparation of this compound solutions. This document provides a detailed guide to the recommended solvent, preparation of stock solutions, and protocols for use in cell-based assays.
Physicochemical Properties and Solubility The solubility of this compound was determined in several common laboratory solvents. Dimethyl sulfoxide (DMSO) was identified as the optimal solvent for preparing high-concentration stock solutions.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥ 50 mg/mL | ≥ 110.5 mM | Recommended for stock solutions. |
| Ethanol | ≤ 5 mg/mL | ≤ 11.05 mM | Limited solubility. |
| Water | Insoluble | - | Not suitable for initial solubilization. |
| PBS (pH 7.4) | Insoluble | - | Not suitable for initial solubilization. |
It is crucial to use anhydrous or high-purity DMSO to prevent compound precipitation and degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 452.5 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, DMSO-compatible pipette tips
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh 4.53 mg of this compound powder and transfer it to a sterile amber vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid dissolution if necessary.[1]
-
Sterilization (Optional): If absolute sterility is required, the 10 mM stock solution can be filtered through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.[2] However, 100% DMSO is generally inhospitable to microbial growth.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. Store aliquots at -20°C for short-term storage or -80°C for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol provides a general method for assessing the cytotoxic or anti-proliferative effects of this compound on a mammalian cell line using an MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Target cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
10 mM this compound stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare 2X working concentrations (e.g., 20 µM, 2 µM, 0.2 µM, etc.).
-
Crucially, ensure the final DMSO concentration in the wells does not exceed a non-toxic level, typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive cell lines.
-
Prepare a vehicle control using DMSO diluted in medium to match the highest concentration used for the compound treatment.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X working solutions (and vehicle control) to the appropriate wells. This will result in a 1X final concentration.
-
Include "cells only" (untreated) and "medium only" (background) control wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing inhibition of Kinase X by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound and use in a cell-based assay.
References
Application Notes and Protocols: Histological Analysis of Colon Tissue After TOP1288 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP1288 is a novel, locally-acting narrow-spectrum kinase inhibitor (NSKI) under investigation for the treatment of ulcerative colitis (UC), a chronic inflammatory disease of the colon.[1][2] Administered rectally, this compound is designed to exert a local anti-inflammatory effect within the gastrointestinal tract with minimal systemic absorption.[1][3] Early phase clinical trials have demonstrated a favorable safety and tolerability profile for this compound.[1] Histological analysis of colon tissue biopsies is a critical component in evaluating the efficacy of new therapeutic agents for UC, providing direct evidence of changes in tissue architecture, inflammatory cell infiltration, and mucosal healing.
These application notes provide a comprehensive overview of the methodologies and protocols for the histological analysis of colon tissue following treatment with this compound. While specific quantitative histological data from this compound clinical trials are not yet publicly detailed, this document outlines the standard procedures and potential endpoints for such an analysis, based on established protocols for human colon tissue.
Data Presentation
The following table represents a template for summarizing quantitative histological data from a clinical study of this compound. The scores and cell counts are hypothetical and serve as an example of how data would be presented for easy comparison between treatment and placebo groups.
| Histological Parameter | Placebo Group (n=20) | This compound Group (n=40) | P-value |
| Histological Healing (Geboes Score ≤ 2) | 15% (3/20) | 45% (18/40) | <0.05 |
| Neutrophil Infiltration (cells/hpf) | 45 ± 12 | 18 ± 8 | <0.01 |
| Eosinophil Infiltration (cells/hpf) | 32 ± 9 | 15 ± 6 | <0.01 |
| Crypt Architecture Distortion (Scale 0-3) | 2.5 ± 0.8 | 1.2 ± 0.6 | <0.001 |
| Epithelial Injury (Scale 0-3) | 2.1 ± 0.7 | 0.9 ± 0.5 | <0.001 |
| Mucin Depletion (Scale 0-3) | 2.3 ± 0.6 | 1.0 ± 0.4 | <0.001 |
Data are presented as mean ± standard deviation or percentage. High-power field (hpf).
Experimental Protocols
Colonic Biopsy Sample Collection
Standard endoscopic procedures are employed to collect mucosal biopsies from the colon. For a comprehensive analysis, it is recommended to obtain at least two biopsies from both inflamed and non-inflamed areas of the colon before and after the treatment period.
Tissue Fixation and Processing
Proper fixation is crucial for preserving tissue morphology.
-
Immediately place fresh biopsy samples in 10% neutral buffered formalin.
-
After fixation for 18-24 hours, the tissue is dehydrated through a graded series of ethanol concentrations.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
Hematoxylin and Eosin (H&E) Staining
H&E staining is the standard method for visualizing tissue architecture and overall morphology.
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Hematoxylin to stain cell nuclei blue/purple.
-
Differentiate in acid alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution.
-
Counterstain with Eosin to stain the cytoplasm and extracellular matrix pink/red.
-
Dehydrate the stained sections through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
Immunohistochemistry (IHC) for Inflammatory Markers
IHC is used to identify and quantify specific types of inflammatory cells within the colon tissue.
-
Perform antigen retrieval on deparaffinized and rehydrated sections to unmask the epitopes. This can be heat-induced (e.g., in citrate buffer) or enzymatic (e.g., with proteinase K).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).
-
Incubate with primary antibodies specific for inflammatory cell markers (e.g., anti-CD3 for T-lymphocytes, anti-CD68 for macrophages, anti-myeloperoxidase for neutrophils).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize the nuclei.
-
Dehydrate, clear, and mount the sections.
Histological Scoring
A validated scoring system, such as the Geboes score or the Robarts Histopathology Index, should be used to quantify the degree of inflammation and tissue damage. These scores typically assess parameters such as architectural changes, cryptitis, epithelial injury, and infiltration of various inflammatory cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for histological analysis.
Hypothetical Signaling Pathway of this compound in Colon Epithelial Cells
Caption: Hypothetical this compound mechanism of action.
References
Application Notes and Protocols: Biomarker Assessment for TOP1288 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP1288 is a novel, narrow-spectrum kinase inhibitor developed for the treatment of ulcerative colitis (UC). Its therapeutic effect is mediated through the targeted inhibition of key kinases involved in inflammatory signaling cascades, including p38 mitogen-activated protein kinase (MAPK), Src family kinases (such as Lck), and Spleen tyrosine kinase (Syk). This localized action within the gastrointestinal tract is designed to minimize systemic absorption and associated side effects.
These application notes provide a comprehensive overview of the methodologies for assessing the efficacy of this compound in preclinical animal models of ulcerative colitis. The protocols detailed below are designed to offer a robust framework for evaluating the pharmacodynamic effects of this compound through the analysis of relevant biomarkers. Standardization of these assessment methods is crucial for generating reproducible and comparable data to support further clinical development.
Putative Signaling Pathway of this compound in Inflammatory Bowel Disease
The following diagram illustrates the putative signaling pathway targeted by this compound in the context of ulcerative colitis. Inflammatory stimuli activate immune and epithelial cells, leading to the activation of multiple downstream signaling cascades that drive the production of pro-inflammatory cytokines and subsequent tissue damage. This compound is designed to interrupt these pathways at critical junctures.
Caption: Putative signaling pathway of this compound in IBD.
Experimental Workflow for Biomarker Assessment
A systematic workflow is essential for the reliable assessment of this compound efficacy in animal models. The following diagram outlines the key stages of a typical preclinical study, from induction of colitis to endpoint analysis.
Caption: Experimental workflow for this compound biomarker assessment.
Data Presentation: Summarized Quantitative Data
The following tables present representative quantitative data from preclinical studies of kinase inhibitors in a dextran sodium sulfate (DSS)-induced colitis mouse model. This data is illustrative and serves as a template for presenting results from this compound efficacy studies.
Table 1: Effect of Kinase Inhibitors on Clinical and Macroscopic Parameters
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Macroscopic Damage Score |
| Healthy Control | 0.0 ± 0.0 | 8.5 ± 0.3 | 0.0 ± 0.0 |
| DSS + Vehicle | 10.2 ± 1.5 | 5.2 ± 0.4 | 4.5 ± 0.5 |
| DSS + Syk Inhibitor | 4.1 ± 0.8 | 7.1 ± 0.5** | 1.8 ± 0.3 |
| DSS + p38 Inhibitor | 5.5 ± 1.1 | 6.5 ± 0.6* | 2.5 ± 0.4 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to DSS + Vehicle.
Table 2: Effect of Kinase Inhibitors on Histological and Biochemical Markers
| Treatment Group | Histological Score | MPO Activity (U/mg tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Healthy Control | 0.2 ± 0.1 | 0.5 ± 0.1 | 25 ± 5 | 15 ± 3 | 30 ± 6 |
| DSS + Vehicle | 8.5 ± 1.2 | 5.8 ± 0.9 | 250 ± 30 | 180 ± 25 | 350 ± 40 |
| DSS + Syk Inhibitor | 3.2 ± 0.7 | 2.1 ± 0.4 | 90 ± 15 | 60 ± 10 | 120 ± 20*** |
| DSS + p38 Inhibitor | 4.8 ± 0.9 | 3.0 ± 0.6 | 130 ± 20 | 95 ± 15 | 180 ± 25** |
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to DSS + Vehicle.
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
Objective: To induce acute colitis in mice, mimicking aspects of human ulcerative colitis.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sodium sulfate (DSS), MW 36,000-50,000
-
Sterile drinking water
-
Animal balance
-
Appropriate animal housing
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Prepare a 2.5% (w/v) DSS solution in sterile drinking water.
-
Replace the regular drinking water of the experimental group with the 2.5% DSS solution for 7 consecutive days. The control group receives regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of rectal bleeding.
-
On day 8, switch the DSS-treated mice back to regular drinking water and begin this compound or vehicle treatment.
Disease Activity Index (DAI) Scoring
Objective: To clinically assess the severity of colitis.
Protocol:
-
Record the body weight of each mouse daily.
-
Observe and score stool consistency and rectal bleeding daily according to the scoring system in Table 3.
-
Calculate the DAI score for each mouse by summing the scores for weight loss, stool consistency, and rectal bleeding and dividing by 3.
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | Loose stools | Faintly positive Hemoccult |
| 2 | 5-10 | Loose stools | Positive Hemoccult |
| 3 | 10-15 | Diarrhea | Blood traces in stool visible |
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Histopathological Analysis
Objective: To evaluate the microscopic damage in the colon.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Protocol:
-
At the end of the study, euthanize the mice and carefully excise the entire colon.
-
Measure the length of the colon from the cecum to the anus.
-
Fix the colon tissue in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Stain the sections with H&E.
-
Score the stained sections for the severity of inflammation, extent of injury, and crypt damage using a validated scoring system (see Table 4).
Table 4: Histological Scoring System
| Parameter | Score | Description |
| Inflammation | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Ulceration | 0 | None |
| 1 | 1-2 focal ulcers | |
| 2 | >2 focal ulcers | |
| 3 | Confluent ulceration |
Myeloperoxidase (MPO) Assay
Objective: To quantify neutrophil infiltration in the colon tissue.[1][2][3]
Materials:
-
Colon tissue samples
-
Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% HTAB in 50 mM potassium phosphate buffer, pH 6.0)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Protocol:
-
Homogenize a pre-weighed section of the colon in ice-cold HTAB buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add the supernatant, potassium phosphate buffer, O-dianisidine dihydrochloride solution, and H₂O₂.
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
Calculate MPO activity and express it as units per milligram of tissue.
Cytokine Profiling by ELISA
Objective: To measure the levels of pro-inflammatory cytokines in colon tissue homogenates or serum.[4][5]
Materials:
-
Colon tissue homogenates or serum samples
-
Commercially available ELISA kits for TNF-α, IL-1β, and IL-6
-
ELISA plate reader
Protocol:
-
Prepare colon tissue homogenates in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 on the tissue supernatants or serum samples according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
-
Normalize cytokine concentrations to the total protein concentration of the sample.
References
- 1. The Syk Inhibitor Fostamatinib Decreases the Severity of Colonic Mucosal Damage in a Rodent Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of Syk modulates neutrophil immune-responses via the mTOR/RUBCNL-dependent autophagy pathway to alleviate intestinal inflammation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Oral vs. Rectal TOP1288 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP1288 is an investigational narrow-spectrum kinase inhibitor developed for the treatment of ulcerative colitis (UC). A key consideration in the preclinical development of this compound is the route of administration, with both oral and rectal formulations being explored. The choice of administration route significantly impacts the drug's pharmacokinetic profile, local tissue concentration, and systemic exposure, thereby influencing its efficacy and safety. These application notes provide a comprehensive overview of the preclinical evaluation of oral versus rectal this compound administration, including detailed experimental protocols and representative data. While specific preclinical data for this compound is not publicly available, this document presents hypothetical, yet realistic, data and protocols based on standard practices for evaluating kinase inhibitors in inflammatory bowel disease (IBD) models.
Rationale for Oral and Rectal Administration
-
Oral Administration: Aims for systemic absorption to reach deeper layers of the inflamed intestinal tissue or for broader distribution in cases of extensive colitis. Oral delivery offers convenience and is the preferred route for chronic therapies.[1] However, it may lead to higher systemic exposure and potential off-target effects.
-
Rectal Administration: Designed for local delivery to the distal colon and rectum, the primary sites of inflammation in many UC patients.[2] This approach aims to maximize drug concentration at the site of action while minimizing systemic absorption, thereby reducing the risk of systemic side effects.[2][3]
Hypothetical Preclinical Data Summary
The following tables summarize representative pharmacokinetic and efficacy data from a hypothetical preclinical study in a murine model of colitis, comparing oral and rectal administration of this compound.
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration (10 mg/kg) | Rectal Administration (10 mg/kg) |
| Plasma Cmax (ng/mL) | 150 ± 25 | 15 ± 5 |
| Plasma AUC (ngh/mL) | 600 ± 75 | 45 ± 10 |
| Colon Tissue Cmax (ng/g) | 500 ± 80 | 2500 ± 400 |
| Colon Tissue AUC (ngh/g) | 2000 ± 300 | 10000 ± 1500 |
| Bioavailability (%) | 30 | <5 |
Cmax: Maximum concentration; AUC: Area under the curve.
Table 2: Comparative Efficacy in a DSS-Induced Colitis Model
| Parameter | Vehicle Control | Oral this compound (10 mg/kg) | Rectal this compound (10 mg/kg) |
| Disease Activity Index (DAI) | 4.5 ± 0.8 | 2.5 ± 0.5 | 1.5 ± 0.3 |
| Colon Length (cm) | 5.2 ± 0.4 | 6.8 ± 0.5 | 7.5 ± 0.4 |
| Histological Score | 8.5 ± 1.2 | 4.0 ± 0.7 | 2.5 ± 0.5 |
| Myeloperoxidase (MPO) Activity (U/g) | 12.0 ± 2.5 | 5.5 ± 1.0 | 3.0 ± 0.8 |
DAI includes weight loss, stool consistency, and bleeding. A lower score indicates less severe disease.
Signaling Pathway
As a narrow-spectrum kinase inhibitor, this compound is hypothesized to target key kinases within the inflammatory signaling cascades implicated in UC. A plausible mechanism involves the inhibition of Janus kinases (JAKs), which are crucial for cytokine signaling that drives intestinal inflammation.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
Pharmacokinetic (PK) Study in a Murine Model
Objective: To determine and compare the pharmacokinetic profiles of this compound following oral and rectal administration in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for rectal administration (e.g., saline or a suppository base)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Rectal administration catheters
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Homogenizer for tissue processing
-
LC-MS/MS system for bioanalysis
Workflow:
Caption: Workflow for the pharmacokinetic study.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to either the oral or rectal administration group (n=3-5 per time point).
-
Dosing:
-
Oral: Administer this compound (10 mg/kg) via oral gavage.
-
Rectal: Administer this compound (10 mg/kg) using a fine catheter inserted approximately 2 cm into the colon.
-
-
Sample Collection: Collect blood via cardiac puncture and harvest colon tissue at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing:
-
Centrifuge blood to separate plasma.
-
Homogenize colon tissue in a suitable buffer.
-
-
Bioanalysis: Quantify this compound concentrations in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, bioavailability) using appropriate software.
Efficacy Study in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To evaluate and compare the therapeutic efficacy of oral and rectal this compound in a murine model of acute colitis.
Materials:
-
This compound
-
Dextran Sulfate Sodium (DSS)
-
8-10 week old male C57BL/6 mice
-
Reagents for Myeloperoxidase (MPO) assay
-
Histology supplies (formalin, paraffin, H&E stain)
Workflow:
Caption: Workflow for the DSS-induced colitis efficacy study.
Procedure:
-
Colitis Induction: Administer 2-3% DSS in the drinking water for 5-7 days to induce colitis.
-
Treatment Groups: On day 3 of DSS administration, randomize mice into three groups:
-
Vehicle control (oral or rectal)
-
Oral this compound (10 mg/kg, once daily)
-
Rectal this compound (10 mg/kg, once daily)
-
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the study (e.g., day 8-10), euthanize the mice.
-
Efficacy Readouts:
-
Colon Length: Measure the length of the colon from the cecum to the anus.
-
Histology: Fix a segment of the colon in formalin, embed in paraffin, section, and stain with H&E to assess inflammation and tissue damage.
-
MPO Assay: Homogenize a portion of the colon to measure MPO activity as an indicator of neutrophil infiltration.
-
-
Data Analysis: Compare the different treatment groups for statistically significant differences in DAI, colon length, histological scores, and MPO activity.
Conclusion
The preclinical evaluation of oral versus rectal administration of this compound is crucial for determining the optimal therapeutic strategy for ulcerative colitis. Rectal administration is expected to provide high local drug concentrations with minimal systemic exposure, potentially leading to improved efficacy and safety for distal colitis. Oral administration may be more suitable for extensive disease but requires careful consideration of systemic side effects. The protocols outlined in these application notes provide a robust framework for conducting these critical preclinical studies. The hypothetical data presented illustrates the expected outcomes, highlighting the importance of a comprehensive preclinical program to guide clinical development.
References
Measuring TOP1288 Concentration in Intestinal Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP1288 is a novel, narrow-spectrum kinase inhibitor (NSKI) under investigation for the treatment of ulcerative colitis (UC), a chronic inflammatory bowel disease (IBD).[1][2] As a locally acting agent, understanding its concentration within the target intestinal tissue is paramount for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, optimizing dosage, and ensuring therapeutic efficacy while minimizing systemic exposure.[3] These application notes provide a comprehensive protocol for the quantification of this compound in intestinal tissue, from sample collection and homogenization to extraction and final analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle
The accurate measurement of this compound in a complex biological matrix like intestinal tissue requires a multi-step process. This involves the efficient homogenization of the tissue to release the drug, followed by a robust extraction method to isolate this compound from endogenous interfering substances. Quantification is then achieved using a highly sensitive and selective analytical technique, LC-MS/MS, which is the gold standard for bioanalytical quantification of small molecules.[4][5]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained using the described protocols. These tables are for illustrative purposes to demonstrate expected data presentation for validation and sample analysis.
Table 1: this compound Calibration Curve in Intestinal Tissue Homogenate
| Standard Concentration (ng/mL) | Peak Area Ratio (this compound/Internal Standard) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 99.1 |
| 50 | 0.592 | 101.3 |
| 100 | 1.189 | 100.5 |
| 500 | 5.976 | 99.6 |
| 1000 | 11.954 | 99.8 |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.95 | 98.3 | 4.5 |
| Mid QC | 75 | 76.2 | 101.6 | 3.1 |
| High QC | 750 | 745.5 | 99.4 | 2.8 |
Table 3: Recovery and Matrix Effect of this compound Extraction
| QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 88.9 | 95.2 |
| High QC | 91.2 | 93.8 |
Experimental Protocols
Intestinal Tissue Homogenization
This protocol describes the mechanical disruption of intestinal tissue to create a uniform homogenate suitable for drug extraction.
Materials:
-
Intestinal tissue samples, stored at -80°C
-
Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)
-
Bead-based homogenizer (e.g., Bullet Blender™ or similar)
-
Stainless steel or ceramic beads
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Weigh the frozen intestinal tissue sample (typically 50-100 mg).
-
Place the weighed tissue into a pre-filled microcentrifuge tube containing homogenization beads.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., 500 µL for 100 mg of tissue to create a 1:5 w/v homogenate).
-
Place the tubes in the bead-based homogenizer.
-
Homogenize the tissue according to the manufacturer's instructions (e.g., speed and time settings optimized for intestinal tissue).
-
After homogenization, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) for the subsequent extraction step.
This compound Extraction from Intestinal Tissue Homogenate
This protocol details two common methods for extracting small molecule drugs from biological matrices: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice of method may depend on the required level of cleanliness and the complexity of the matrix.
PPT is a rapid and straightforward method for removing the majority of proteins from the sample.
Materials:
-
Intestinal tissue homogenate
-
Internal Standard (IS) solution (a structurally similar compound to this compound)
-
Precipitating solvent (e.g., Acetonitrile or Methanol containing 1% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette a known volume of the tissue homogenate (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a small volume of the IS solution.
-
Add 3-4 volumes of the ice-cold precipitating solvent (e.g., 300-400 µL of acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
SPE provides a cleaner extract by selectively retaining the analyte on a solid sorbent while interferences are washed away.
Materials:
-
Intestinal tissue homogenate
-
Internal Standard (IS) solution
-
SPE cartridges or plates (e.g., C18 or a mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile with 1% formic acid)
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes or plate
Protocol:
-
Condition the SPE sorbent by passing the conditioning solvent through the cartridge/plate.
-
Equilibrate the sorbent by passing the equilibration solvent.
-
Load the pre-treated sample (tissue homogenate, potentially diluted and acidified) onto the SPE cartridge/plate.
-
Wash the sorbent with the wash solvent to remove interfering substances.
-
Elute this compound and the IS from the sorbent using the elution solvent into a clean collection tube/plate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 Acetonitrile:Water).
LC-MS/MS Quantification
This protocol outlines the general parameters for the analysis of the extracted this compound samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate this compound from any remaining matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion.
Visualization of Workflows and Pathways
Mechanism of Action of this compound
This compound is a narrow-spectrum kinase inhibitor designed to have a local anti-inflammatory effect in the gastrointestinal tract. Research on similar narrow-spectrum kinase inhibitors, such as TOP1210, suggests that these compounds potently inhibit key kinases involved in inflammatory signaling cascades, including p38 mitogen-activated protein kinase (MAPKα), Src family kinases (SFKs), and Spleen tyrosine kinase (Syk).
In the context of ulcerative colitis, pro-inflammatory stimuli lead to the activation of these kinases in immune and epithelial cells. This activation triggers downstream signaling pathways that result in the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, which perpetuate the inflammatory response in the intestinal mucosa. By inhibiting p38α, Src, and Syk, this compound is believed to block these critical signaling nodes, thereby reducing the production of inflammatory mediators and ameliorating the inflammation characteristic of ulcerative colitis. This targeted, multi-kinase inhibition offers the potential for broad efficacy in controlling the complex inflammatory environment of IBD.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. TopiVert Reports Successful Phase I Study With this compound For The Treatment Of Ulcerative Colitis - BioSpace [biospace.com]
- 4. Effect of Narrow Spectrum Versus Selective Kinase Inhibitors on the Intestinal Proinflammatory Immune Response in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of the Combined Treatment of Resveratrol- and Protopanaxadiol-Enriched Rice Seed Extract on Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TOP1288 Concentration for Primary Colon Epithelial Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of TOP1288, a novel narrow-spectrum kinase inhibitor, for experiments using primary colon epithelial cells. Due to the limited availability of public data on this compound, this guide combines known information about the compound with general best practices for optimizing novel kinase inhibitors in primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a narrow-spectrum kinase inhibitor that has been investigated for the treatment of ulcerative colitis.[1][2][3] It primarily targets the following kinases with the specified half-maximal inhibitory concentrations (IC50):
| Target Kinase | IC50 |
| Src | 24 nM |
| p38α | 116 nM |
| Syk | 659 nM |
| Data sourced from MedchemExpress.[1] |
By inhibiting these kinases, this compound is believed to suppress inflammatory cascades. Clinical trials have utilized a rectal formulation, demonstrating local action in the colon with minimal systemic absorption.
Q2: What is a recommended starting concentration range for this compound in primary colon epithelial cell experiments?
A2: A definitive optimal concentration for this compound in primary colon epithelial cells has not been publicly established. However, based on its IC50 values against target kinases, a logical starting point for dose-response experiments would be a broad range from low nanomolar to low micromolar concentrations. A typical approach is to start with a wide range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the effective range for your specific experimental endpoint.
Q3: How long should I incubate primary colon epithelial cells with this compound?
A3: The optimal incubation time will depend on the specific biological question you are investigating (e.g., inhibition of signaling, effects on cell viability, or inflammatory responses). For initial signaling studies (e.g., Western blot for phosphorylated kinases), a short incubation time (e.g., 30 minutes to 4 hours) is often sufficient. For assays measuring cell viability, proliferation, or cytokine production, longer incubation times (e.g., 24, 48, or 72 hours) are typically required. It is recommended to perform a time-course experiment to determine the optimal duration for your endpoint.
Q4: What are the key considerations when working with primary colon epithelial cells?
A4: Primary cells are more sensitive and have a limited lifespan compared to cell lines. Key considerations include:
-
Cell Sourcing and Quality: Ensure cells are obtained from a reputable source and have been properly characterized.
-
Culture Conditions: Use specialized media and supplements recommended for primary colon epithelial cells. The use of extracellular matrix coatings (e.g., collagen) is often necessary for attachment and growth.
-
Passage Number: Use cells at a low passage number to maintain their physiological relevance.
-
Contamination: Primary cultures are susceptible to contamination. Strict aseptic techniques are crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Low Viability After this compound Treatment | 1. This compound concentration is too high, leading to cytotoxicity. 2. Solvent (e.g., DMSO) concentration is toxic to the cells. 3. Suboptimal culture conditions for primary cells. | 1. Perform a dose-response curve to determine the cytotoxic threshold. Start with a lower concentration range. 2. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%). 3. Review and optimize your primary cell culture protocol, including media, supplements, and coating of culture vessels. |
| No Observable Effect of this compound | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The specific signaling pathway or endpoint is not significantly modulated by this compound in your system. 4. Degradation of the compound. | 1. Increase the concentration of this compound. 2. Increase the incubation time. 3. Confirm that the target kinases (Src, p38α, Syk) are expressed and active in your primary colon epithelial cells. Consider alternative endpoints. 4. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in the wells. 3. "Edge effects" in multi-well plates. 4. Variation in primary cell populations. | 1. Ensure a homogenous cell suspension before seeding and use a consistent pipetting technique. 2. Mix the drug-containing media thoroughly before adding to the cells. 3. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity. 4. Use cells from the same donor and passage number for a given experiment to minimize biological variability. |
| Difficulty in Culturing Primary Colon Epithelial Cells | 1. Poor attachment to the culture surface. 2. Slow proliferation or senescence. 3. Contamination (bacterial, fungal, or mycoplasma). | 1. Ensure proper coating of the culture vessels with an appropriate extracellular matrix (e.g., collagen I). 2. Use a specialized growth medium for primary colon epithelial cells and ensure cells are not passaged too many times. 3. Discard contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet. Regularly test for mycoplasma. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using a Cell Viability Assay
This protocol provides a general framework for a dose-response experiment to identify the concentration range of this compound that is effective without causing significant cell death.
Materials:
-
Primary human colon epithelial cells
-
Complete growth medium for primary colon epithelial cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates (collagen-coated)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or a live/dead staining kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count primary colon epithelial cells.
-
Seed the cells in a 96-well collagen-coated plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24-48 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete growth medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 (concentration that inhibits 50% of the response) if a cytotoxic effect is observed. For non-toxic concentrations, identify the range that will be used for subsequent functional assays.
-
Protocol 2: Assessing Inhibition of p38 MAPK Phosphorylation by this compound via Western Blot
This protocol details how to assess the inhibitory effect of this compound on one of its target kinases, p38 MAPK, by measuring its phosphorylation status.
Materials:
-
Primary human colon epithelial cells
-
6-well tissue culture plates (collagen-coated)
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α or IL-1β)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed primary colon epithelial cells in 6-well collagen-coated plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.
-
Pre-treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for 15-30 minutes to induce p38 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK and the loading control to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits key inflammatory kinases.
Caption: Workflow for optimizing this compound concentration.
References
TOP1288 Technical Support Center: Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of TOP1288 in cell culture media. The information is presented in a question-and-answer format to address common issues and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is known about the stability of this compound in cell culture media?
Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media. The stability of a small molecule like this compound can be influenced by several factors including the composition of the media, pH, the presence of serum, temperature, and light exposure.[1][2][3] To ensure the compound's integrity throughout your experiment, it is highly recommended to perform a stability study under your specific experimental conditions.
Q2: What are the primary factors that can affect this compound stability in my cell culture experiments?
Several factors can influence the stability of a small molecule in solution:
-
pH: The acidity or alkalinity of the cell culture medium can impact the rate of hydrolytic degradation.[4]
-
Temperature: Elevated temperatures, such as the 37°C used in standard cell culture, can accelerate the rate of chemical degradation.[2]
-
Light Exposure: Exposure to ambient or UV light can cause photodegradation of sensitive compounds.
-
Media Components: The various components of your cell culture medium, such as amino acids, vitamins, and salts, can potentially interact with and degrade this compound.
-
Serum: The presence of fetal bovine serum (FBS) or other sera can have variable effects. Serum proteins may bind to the compound, which can sometimes stabilize it, but enzymes present in the serum could also lead to metabolic degradation.
-
Presence of Cells: If cells are present, they can metabolize the compound, leading to a decrease in its concentration over time.
Q3: What are the visible signs of this compound instability or degradation in my cell culture medium?
While not always apparent, you might observe the following:
-
Color Change: A change in the color of the medium after the addition of this compound could indicate a chemical reaction or degradation.
-
Precipitation: While more commonly a sign of poor solubility, precipitation can sometimes occur as a result of degradation into less soluble products.
-
Inconsistent Experimental Results: If you observe a loss of biological activity or high variability in your assay results, it could be due to the degradation of this compound over the course of the experiment.
Experimental Protocol: Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Objective: To quantify the concentration of this compound in a chosen cell culture medium over a specific time course at 37°C.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiment
-
Sterile microcentrifuge tubes or a sterile 96-well plate
-
Calibrated pipettes
-
37°C incubator with CO2 supply
-
-80°C freezer
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare your working solution by diluting the stock solution into pre-warmed (37°C) cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent effects.
-
-
Incubation and Sampling:
-
Aliquot the working solution into sterile tubes or wells of a plate for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Place the samples in a 37°C incubator.
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at T=0.
-
Data Presentation
Summarize your stability data in a table for clear comparison.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (Hours) | This compound Concentration (µM) | % Remaining |
|---|---|---|
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
| 72 | [Concentration at 72h] | [% Remaining] |
Troubleshooting Guide
Q4: My results show a rapid loss of this compound. What could be the cause?
A rapid decrease in concentration could be due to several factors:
-
Chemical Instability: this compound may be inherently unstable in the aqueous, buffered environment of your cell culture medium.
-
Photodegradation: If your experiments are not conducted in the dark, light may be degrading the compound. Try repeating the experiment with light-protected containers.
-
Adsorption to Plasticware: Some compounds can adsorb to the surface of plastic tubes or plates. Consider using low-binding plasticware.
-
Enzymatic Degradation: If you are using a medium containing serum, enzymes within the serum may be metabolizing this compound. You can test this by comparing the stability in serum-free versus serum-containing medium.
Q5: I am seeing a precipitate in my medium after adding this compound. What should I do?
Precipitation is likely a solubility issue. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your experimental concentration may be above the solubility limit of this compound in the medium.
-
Optimize Dilution: When diluting the DMSO stock into the medium, add it dropwise while vortexing to avoid "solvent shock," which can cause the compound to precipitate.
-
Pre-warm the Medium: Ensure your medium is at 37°C before adding the compound, as temperature can affect solubility.
-
Assess Serum Effects: Serum proteins can sometimes increase the solubility of hydrophobic compounds. Compare solubility in serum-free and serum-containing media.
Q6: There is high variability between my replicate stability experiments. How can I improve consistency?
Inconsistent results can often be traced back to experimental technique:
-
Stock Solution Preparation: Ensure your this compound stock solution is homogenous and accurately prepared.
-
Pipetting Accuracy: Use calibrated pipettes for all dilutions.
-
Consistent Timing: Adhere strictly to the designated time points for sample collection.
-
Analytical Method Validation: Ensure your HPLC or LC-MS/MS method is validated for reproducibility.
References
- 1. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug | ClinicSearch [clinicsearchonline.org]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: TOP1288 in Rodent Models of Colitis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the narrow spectrum kinase inhibitor, TOP1288, in rodent models of colitis.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in colitis?
A1: this compound is a novel, narrow spectrum kinase inhibitor (NSKI) with potent anti-inflammatory properties. It is designed for topical action with minimal systemic absorption. In the context of colitis, this compound is understood to exert its effects by selectively targeting and inhibiting key kinases involved in the inflammatory signaling cascade within the gastrointestinal tract. These include p38-alpha MAP kinase, Src family kinases (Src and Lck), and Syk. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines and mitigate the inflammatory response characteristic of colitis.
Q2: Which rodent models of colitis are suitable for evaluating this compound?
A2: this compound has been shown to be effective in a T-cell adoptive transfer model of colitis. However, its topical anti-inflammatory action suggests it would also be a relevant candidate for evaluation in chemically-induced colitis models such as the Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) models. The choice of model will depend on the specific research question:
-
DSS-induced colitis: This model is useful for studying acute and chronic epithelial injury and the innate immune response.
-
TNBS-induced colitis: This model induces a T-cell-mediated transmural inflammation, which shares some features with Crohn's disease.
-
T-cell adoptive transfer colitis: This model is driven by the transfer of naive T-cells into immunodeficient mice, leading to a chronic, T-cell-mediated colitis that resembles aspects of human inflammatory bowel disease (IBD).
Q3: What is the recommended route of administration for this compound in rodent models?
A3: While clinical trials have focused on rectal administration of this compound, preclinical studies in rodent models can utilize both oral and rectal delivery. Oral gavage is a common method for precise dosing in preclinical studies. Given this compound's design for topical action, both routes can be effective in delivering the compound to the inflamed colon. The choice of administration route should be guided by the experimental design and the specific region of the colon being targeted.
II. Troubleshooting Guide
A. Oral Delivery of this compound
Q4: I am observing inconsistent efficacy with orally administered this compound. What are the potential causes and solutions?
A4: Inconsistent efficacy with oral this compound can stem from several factors related to its formulation and the administration technique.
Troubleshooting Inconsistent Oral Delivery:
| Potential Issue | Possible Cause | Recommended Solution |
| Poor Drug Solubility/Stability | This compound, like many kinase inhibitors, is likely poorly soluble in aqueous solutions. The vehicle used for oral gavage may not be optimal, leading to precipitation or degradation of the compound. | Formulation Optimization: While the exact preclinical oral formulation for this compound is not publicly available, a common strategy for poorly soluble kinase inhibitors is to use a suspension in a vehicle such as 0.5% methylcellulose or a solution in a vehicle like 10% Solutol HS-15 / 90% PEG 600. Prepare the formulation fresh daily to minimize degradation. Sonication may help to ensure a uniform suspension. |
| Improper Gavage Technique | Incorrect gavage technique can lead to accidental administration into the trachea, esophageal injury, or inconsistent delivery to the stomach. This is a significant source of variability. | Refine Gavage Technique: Ensure proper restraint of the animal to keep the head, neck, and back aligned. Use a flexible gavage needle to minimize the risk of injury. Confirm the correct length of the needle by measuring from the corner of the mouth to the last rib. Administer the formulation slowly and observe the animal for any signs of distress. |
| Altered Drug Absorption in Colitis Models | The inflamed and damaged gut mucosa in colitis models can have altered permeability and transit time, affecting drug absorption.[1][2] | Consider Disease Severity: Be aware that severe inflammation can impact drug absorption. Ensure that your experimental groups are balanced for disease severity. You may need to adjust the dose or formulation for severely affected animals. |
| Variability in Colitis Induction | Inconsistent induction of colitis across animals will lead to variable responses to treatment. | Standardize Colitis Induction: Follow a strict, standardized protocol for inducing colitis. For DSS, ensure consistent concentration, molecular weight, and duration of administration. For TNBS, ensure consistent volume and concentration of the TNBS/ethanol solution. |
B. Rodent Model-Specific Issues
Q5: I am using the DSS model and see high variability in disease severity. How can I improve consistency?
A5: High variability is a common challenge in the DSS model.
Troubleshooting DSS Model Variability:
| Potential Issue | Possible Cause | Recommended Solution |
| Inconsistent DSS Intake | Mice may drink variable amounts of the DSS solution. | Monitor water consumption daily. Ensure all mice in a cage have equal access to the drinking bottle. |
| DSS Batch-to-Batch Variability | Different lots of DSS can have varying abilities to induce colitis. | Purchase a large enough quantity of DSS from a single lot to complete your entire study. |
| Mouse Strain and Sex | Different mouse strains and sexes have varying susceptibility to DSS-induced colitis. | Use a consistent mouse strain, sex, and age for all experiments. C57BL/6 mice are commonly used and are susceptible to DSS. |
| Microbiota Differences | The gut microbiota plays a significant role in DSS-induced colitis. Differences in the microbiota between animal facilities or even between cages can lead to variability. | Co-house animals from different litters before the experiment to normalize their microbiota. |
Q6: In my TNBS colitis model, I am experiencing high mortality rates. What can I do to reduce this?
A6: High mortality in the TNBS model is often due to the severity of the initial inflammatory response.
Troubleshooting TNBS Model Mortality:
| Potential Issue | Possible Cause | Recommended Solution |
| TNBS Dose Too High | The dose of TNBS required to induce colitis can vary between laboratories and rat strains. | Perform a dose-response study to determine the optimal TNBS concentration for your specific experimental conditions that induces significant colitis with minimal mortality. A common starting point is 25 mg in 1 mL of 50% ethanol for rats. |
| Improper Instillation Technique | Deep insertion of the catheter can cause perforation of the colon. | Use a flexible catheter and insert it gently to a consistent depth (e.g., 8 cm for rats). Keep the animal in a head-down position for a few minutes after instillation to ensure the solution remains in the colon. |
| Animal Stress | Stress from handling and the procedure can exacerbate the inflammatory response. | Handle the animals gently and acclimate them to the procedures before the experiment. |
III. Experimental Protocols
A. DSS-Induced Colitis in Mice
Objective: To induce acute colitis in mice using Dextran Sulfate Sodium (DSS).
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Record the baseline body weight of each mouse.
-
Prepare a 2.5% (w/v) DSS solution in sterile drinking water.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
On day 7, sacrifice the mice and collect the colon for analysis (length, weight, histology, myeloperoxidase activity).
B. TNBS-Induced Colitis in Rats
Objective: To induce colitis in rats using 2,4,6-Trinitrobenzenesulfonic acid (TNBS).
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (100%)
-
Saline
-
Wistar or Sprague-Dawley rats (200-250 g)
-
Flexible catheter
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats lightly (e.g., with isoflurane).
-
Prepare the TNBS solution by mixing the 5% TNBS stock with an equal volume of 100% ethanol to achieve a final concentration of 2.5% TNBS in 50% ethanol.
-
Gently insert a flexible catheter into the colon to a depth of 8 cm from the anus.
-
Slowly instill 1 mL of the TNBS/ethanol solution.
-
Keep the rat in a head-down position for 1-2 minutes to ensure the solution remains in the colon.
-
Return the rat to its cage and monitor daily for clinical signs of colitis.
-
Sacrifice the rats at the desired time point (e.g., day 7) for colon analysis.
C. T-Cell Adoptive Transfer Colitis in SCID Mice
Objective: To induce chronic colitis in immunodeficient mice by transferring naive T-cells.
Materials:
-
Donor mice (e.g., BALB/c)
-
Recipient immunodeficient mice (e.g., C.B-17 SCID)
-
CD4+ T-cell isolation kit
-
Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB)
-
Fluorescence-activated cell sorter (FACS)
-
Sterile PBS
Procedure:
-
Isolate spleens from donor mice and prepare a single-cell suspension.
-
Enrich for CD4+ T-cells using a magnetic-activated cell sorting (MACS) kit.
-
Stain the enriched CD4+ T-cells with fluorescently labeled antibodies against CD4 and CD45RB.
-
Sort the cells using FACS into CD4+CD45RBhigh (naive T-cells) and CD4+CD45RBlow (memory/regulatory T-cells) populations.
-
Inject 4-5 x 105 CD4+CD45RBhigh T-cells intraperitoneally into each recipient SCID mouse.
-
Monitor the mice weekly for weight loss and signs of colitis.
-
Colitis typically develops within 3-8 weeks. Sacrifice the mice when they have lost 15-20% of their initial body weight or at a predetermined endpoint.
IV. Data Presentation
Table 1: Disease Activity Index (DAI) Scoring for Murine Colitis
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal, well-formed pellets | No blood |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Faintly positive Hemoccult |
| 3 | 10-15 | ||
| 4 | >15 | Watery diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, then divided by 3.
Table 2: Typical Quantitative Data in Rodent Colitis Models
| Parameter | DSS Model (Acute, Mouse) | TNBS Model (Rat) | T-Cell Transfer Model (Mouse) |
| DAI Score (peak) | 2.5 - 3.5[3][4] | Variable, but significant increase from baseline | Progressive increase over weeks |
| Colon Length Reduction | 20-30% | 15-25%[5] | 10-20% |
| Myeloperoxidase (MPO) Activity | 5-10 fold increase over control | 3-7 fold increase over control | 2-5 fold increase over control |
| Key Inflammatory Cytokines | TNF-α, IL-6, IL-1β | TNF-α, IFN-γ, IL-12 | IFN-γ, TNF-α, IL-17 |
V. Visualizations
Caption: this compound inhibits key inflammatory signaling pathways.
Caption: Workflow for evaluating this compound in colitis models.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of gastrointestinal disease states on oral drug absorption - implications for formulation design - a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming low bioavailability of TOP1288 in systemic models
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the low systemic bioavailability of the investigational compound TOP1288.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the observed low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility and potential for first-pass metabolism. As a Biopharmaceutics Classification System (BCS) Class II/IV compound, its absorption is rate-limited by its dissolution in the gastrointestinal fluids.
Q2: Which formulation strategies are recommended to improve the systemic exposure of this compound?
A2: Several formulation strategies can be employed. These include lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), amorphous solid dispersions, and nanoparticle formulations. The choice of strategy will depend on the specific physicochemical properties of your this compound batch and the intended preclinical model.
Q3: Are there specific animal models that are more suitable for studying this compound's pharmacokinetics?
A3: For initial screening, rodent models such as Sprague-Dawley rats are commonly used. However, due to potential differences in gastrointestinal physiology and metabolism, it is advisable to also consider studies in a larger animal model, such as beagle dogs, to better predict human pharmacokinetics.
Q4: How can I troubleshoot high variability in my pharmacokinetic data?
A4: High variability can stem from several factors including formulation inconsistencies, animal handling, and analytical errors. Ensure your formulation is homogenous and stable. Standardize procedures for fasting, dosing, and blood sampling. A review of your bioanalytical method for precision and accuracy is also recommended.
Troubleshooting Guides
Issue: Poor Drug Exposure in Rodent Pharmacokinetic Studies
This guide provides a systematic approach to diagnosing and resolving unexpectedly low systemic exposure of this compound in preclinical models.
Technical Support Center: TOP1288 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the in vitro use of TOP1288, a narrow-spectrum kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
A1: this compound is a narrow-spectrum kinase inhibitor. Based on available data, its primary targets are Src, p38α, and Syk kinases.[1] It has been shown to inhibit the release of inflammatory cytokines in inflamed biopsies and from myofibroblasts.[1]
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: The reported half-maximal inhibitory concentrations (IC50) for this compound are detailed in the table below.
Q3: What are potential off-target effects of this compound?
A3: While this compound is described as a narrow-spectrum inhibitor, all kinase inhibitors have the potential for off-target effects due to the conserved nature of the ATP-binding pocket in the kinome. Off-target binding can lead to unexpected cellular phenotypes or toxicity. It is recommended to perform broader kinase profiling and cellular thermal shift assays (CETSA) to identify potential off-target interactions in your experimental system.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be used to determine the cytotoxic potential of this compound. It is crucial to include appropriate vehicle controls (e.g., DMSO) and to test a range of concentrations to determine the concentration at which this compound may induce cell death.
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory activity of this compound against its primary kinase targets.
| Target Kinase | IC50 (nM) |
| Src | 24 |
| p38α | 116 |
| Syk | 659 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
General In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.
Materials:
-
Kinase of interest
-
Substrate peptide
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Add the diluted this compound or vehicle to the assay plate.
-
Add the kinase and substrate mixture to each well.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and detect kinase activity using a suitable method, such as the ADP-Glo™ assay which measures ADP production.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control and a no-cell (media only) blank control.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the concentration of this compound that causes a 50% reduction in viability (IC50).
Troubleshooting Guides
Inconsistent IC50 Values in Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect for precipitation. Determine the solubility of this compound in the final assay buffer. If necessary, adjust the DMSO concentration (typically up to 1-2% is tolerated). |
| Variable Enzyme Activity | Ensure consistent enzyme preparation and storage. Perform control experiments to verify linear enzyme kinetics over the assay duration. |
| ATP Concentration | The IC50 value of ATP-competitive inhibitors is sensitive to ATP concentration. Ensure the ATP concentration is consistent across all experiments. Consider determining the IC50 at different ATP concentrations. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
High Background in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Compound Interference | This compound may interfere with the assay chemistry (e.g., reducing MTT). Run a control plate without cells to assess for direct compound-mediated signal generation. |
| Contamination | Check for microbial contamination in cell cultures and reagents, which can affect metabolic assays. |
| High Cell Seeding Density | Optimize the cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment. |
| Edge Effects | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General In Vitro Assay Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: TOP1288 Dosage & Experimental Design
This guide provides troubleshooting advice and detailed protocols for researchers using TOP1288, a novel small molecule inhibitor, in preclinical murine models of colitis. It addresses common questions regarding dosage adjustments between acute and chronic disease models.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between acute and chronic colitis models, and why does this impact this compound dosage?
A: Acute and chronic colitis models represent different aspects of inflammatory bowel disease (IBD) pathology, which is critical for study design and drug dosage.
-
Acute Models (e.g., DSS-induced): These models are typically induced over a short period (5-7 days) by administering a chemical irritant like Dextran Sulfate Sodium (DSS).[1][2] They cause direct epithelial injury, leading to a rapid, self-limiting inflammation.[3] This setup is ideal for studying epithelial barrier function, innate immune responses, and the efficacy of compounds in resolving acute inflammation.
-
Chronic Models (e.g., T-cell Transfer): These models develop over a much longer period (5-8 weeks) and are driven by underlying immunological dysfunction.[4][5] In the T-cell transfer model, for example, specific immune cells (naïve T cells) are introduced into immunodeficient mice, recapitulating the T-cell-mediated chronic inflammation seen in human IBD. These models are better suited for evaluating a drug's ability to modulate adaptive immunity and manage persistent inflammation.
The dosage of this compound must be adjusted because the therapeutic goals are different. In acute models, a higher dose might be used for a short duration to quickly control severe inflammation. In chronic models, a lower, sustainable dose is often required for long-term administration to manage the disease without causing cumulative toxicity.
Q2: How do I determine a starting dose for this compound in a new colitis model?
A: Determining the initial dose for this compound involves a multi-step process based on preclinical data.
-
In Vitro Potency: The starting point is the compound's in vitro activity (e.g., IC50) against its target.
-
Toxicology Data: The No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies is the highest dose that does not cause significant adverse effects. This is a critical safety parameter.
-
Human Equivalent Dose (HED): The NOAEL is converted to a Human Equivalent Dose (HED) using allometric scaling, which accounts for differences in body surface area between species.
-
Safety Factor: A safety factor (typically 10 or greater) is applied to the HED to determine the Maximum Recommended Starting Dose (MRSD) for clinical trials, and this principle is adapted for preclinical studies to ensure a safe starting point.
-
Pharmacokinetics (PK): Preclinical PK studies help define the exposure (e.g., Cmax, AUC) achieved at different dose levels. The goal is to select a starting dose that achieves a target exposure related to the in vitro potency.
-
Pilot Study: Begin with a dose-ranging study in a small number of animals in an acute model to observe both efficacy (e.g., reduction in Disease Activity Index) and any signs of toxicity.
Q3: My animals in the chronic T-cell transfer model are losing too much weight with this compound. What should I do?
A: Excessive weight loss in a chronic model can be due to disease severity, compound toxicity, or a combination of both.
-
Dose Reduction: This is the most immediate action. The dose required to manage chronic, moderate inflammation is often lower than that needed for a severe, acute flare-up. Reduce the this compound dose by 25-50% and monitor the animals closely.
-
Alternate Dosing Schedule: Instead of daily dosing, consider an every-other-day schedule. This can help maintain therapeutic exposure while reducing the potential for cumulative toxicity.
-
Confirm Disease Severity: Ensure the weight loss is not solely due to uncontrolled colitis. Include a vehicle-treated control group to compare disease progression. The T-cell transfer model itself causes significant weight loss over time.
-
Review Pharmacokinetics: If possible, analyze plasma concentrations of this compound. Drug clearance may differ in chronically ill animals compared to healthy or acutely ill animals, potentially leading to higher-than-expected exposure.
Data Summary: this compound Dosage Guidelines
The following table provides a comparative summary of typical experimental parameters and suggested starting dosage ranges for this compound in standard acute and chronic colitis models. These ranges are illustrative and should be optimized for your specific experimental conditions.
| Parameter | Acute Model (DSS-Induced) | Chronic Model (T-Cell Transfer) | Rationale for Difference |
| Inducing Agent | 2.5% - 5% Dextran Sulfate Sodium (DSS) in drinking water | Adoptive transfer of CD4+CD45RBhigh T cells into RAG-/- mice | Acute models use chemical injury; chronic models use immunological triggers to better mimic human IBD. |
| Disease Onset | 3 - 5 days | 5 - 8 weeks | Reflects the difference between acute injury and a slowly developing adaptive immune response. |
| Treatment Duration | 5 - 10 days | 4 - 8 weeks (or longer) | Treatment length must match the disease course. |
| This compound Dosage (Oral) | 10 - 30 mg/kg, once daily | 3 - 10 mg/kg, once daily | Higher doses are tested in acute models for rapid anti-inflammatory effects. Lower, sustainable doses are needed for chronic models to minimize long-term toxicity. |
| Primary Readout | Disease Activity Index (DAI), colon length, histology | Body weight change over time, histology, cytokine profiles, immune cell infiltration | Acute readouts focus on rapid clinical signs. Chronic readouts focus on sustained immunological changes. |
Experimental Protocols
Protocol 1: DSS-Induced Acute Colitis
This protocol describes the induction of acute colitis and a typical treatment regimen with this compound.
-
Animal Model: Use 8-12 week old C57BL/6 mice. Allow them to acclimate for at least 5 days.
-
Induction of Colitis:
-
Prepare a 3% (w/v) solution of DSS (40-50 kDa) in sterile drinking water. Prepare this solution fresh daily.
-
On Day 0, replace regular drinking water with the 3% DSS solution for all experimental groups (except healthy controls).
-
Continue DSS administration for 5 consecutive days.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Starting on Day 1, administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Continue daily administration until the end of the study (e.g., Day 7).
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in stool daily to calculate the Disease Activity Index (DAI).
-
-
Termination and Analysis:
-
On Day 7, euthanize the animals.
-
Measure colon length and collect tissue for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
-
Protocol 2: T-Cell Transfer Chronic Colitis
This protocol is for a chronic, immunologically driven model of colitis.
-
Animal Models:
-
Donor Mice: Wild-type C57BL/6 mice.
-
Recipient Mice: Immunodeficient mice (e.g., RAG1-/- or SCID).
-
-
Cell Isolation and Transfer:
-
Isolate CD4+ T cells from the spleens of donor mice.
-
Using fluorescence-activated cell sorting (FACS), separate the naïve T cell population (CD4+CD45RBhigh).
-
On Day 0, inject approximately 4-5 x 105 sorted naïve T cells intraperitoneally into each recipient mouse.
-
-
Monitoring Disease Development:
-
Monitor animal body weight weekly for the first 4 weeks, and then twice weekly.
-
Expect gradual weight loss to begin around 3-4 weeks post-transfer.
-
-
This compound Administration:
-
Begin treatment when mice have lost ~5-10% of their initial body weight (typically around week 4).
-
Administer a lower dose of this compound (e.g., 5 mg/kg) or vehicle control daily via oral gavage.
-
Continue treatment for 4-6 weeks.
-
-
Termination and Analysis:
-
At the end of the treatment period (e.g., Week 10), euthanize the animals.
-
Collect colon tissue for comprehensive histological scoring (e.g., inflammatory cell infiltration, epithelial hyperplasia).
-
Isolate cells from the mesenteric lymph nodes and lamina propria to analyze T-cell activation and cytokine production (e.g., IFN-γ, IL-17) via flow cytometry or ELISA.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound dose selection from preclinical data to colitis models.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound inhibiting the JAK-STAT signaling pathway.
References
Technical Support Center: TOP1288 in Severe Colitis Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TOP1288 in severe colitis models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in colitis?
A1: this compound is a novel, non-absorbed, narrow-spectrum kinase inhibitor (NSKI) being developed for the treatment of ulcerative colitis (UC).[1] Its topical action in the gastrointestinal tract is designed to minimize systemic side effects. This compound targets several key kinases involved in the inflammatory cascade, including p38 mitogen-activated protein kinase (MAPK), Src family kinases (Src and Lck), and Spleen tyrosine kinase (Syk).[2] By inhibiting these kinases, this compound can suppress the production of pro-inflammatory cytokines and modulate immune cell signaling, thereby reducing inflammation in the colon.
Q2: In which preclinical models of severe colitis has this compound shown efficacy?
A2: this compound has demonstrated potent anti-inflammatory effects in a T-cell adoptive transfer model of colitis. In this model, this compound was shown to have a topical mode of action.
Q3: What are the expected outcomes when using this compound in a T-cell transfer colitis model?
A3: In the T-cell transfer model, this compound is expected to ameliorate the signs of colitis. This can be assessed through various outcome measures, including:
-
Reduction in the Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding.
-
Improvement in histological scores of the colon, indicating reduced inflammation, epithelial damage, and immune cell infiltration.
-
Decreased levels of pro-inflammatory cytokines in the colon tissue.
-
Reduced colon edema (swelling).
Q4: How is this compound administered in preclinical models?
A4: In preclinical studies, this compound has been administered orally by gavage. This route of administration is used to evaluate its topical efficacy within the gastrointestinal tract.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound in severe colitis models.
T-Cell Adoptive Transfer Colitis Model
Issue 1: Inconsistent or mild colitis induction.
-
Possible Cause: Suboptimal number or viability of transferred naïve T-cells.
-
Troubleshooting Tip: Ensure accurate counting of viable CD4+CD45RBhigh T-cells before injection. Use a consistent and validated cell isolation protocol.
-
-
Possible Cause: Health status and microbiome of recipient mice.
-
Troubleshooting Tip: Use immunodeficient mice (e.g., RAG1-/- or SCID) from a reliable vendor with a consistent health status. The gut microbiota plays a crucial role in colitis development in this model; ensure consistent housing and husbandry conditions.
-
-
Possible Cause: Inappropriate mouse strain.
-
Troubleshooting Tip: BALB/c mice are known to develop a more robust Th2-like colitis, while C57BL/6 mice develop a Th1-driven colitis. Select the strain that is most relevant to your research question.
-
Issue 2: High variability in this compound efficacy between animals.
-
Possible Cause: Inconsistent gavage technique leading to variable drug delivery.
-
Troubleshooting Tip: Ensure all personnel performing oral gavage are properly trained and consistent in their technique to minimize stress and ensure accurate dosing.
-
-
Possible Cause: Variability in the severity of colitis at the start of treatment.
-
Troubleshooting Tip: Monitor disease progression closely and randomize animals into treatment groups only after they have reached a defined disease activity score to ensure comparable disease severity at the start of the experiment.
-
Issue 3: Unexpected systemic side effects.
-
Possible Cause: Although designed for topical action, a small amount of this compound might be absorbed systemically, especially in a severely inflamed gut with compromised barrier function.
-
Troubleshooting Tip: Measure plasma levels of this compound to assess systemic exposure. Correlate any observed side effects with plasma concentrations. Consider reducing the dose if systemic effects are a concern and not the focus of the study.
-
Quantitative Data Summary
While specific quantitative preclinical efficacy data for this compound is not publicly available in the search results, the following tables provide a template for how such data would be structured for easy comparison. Researchers can populate these tables with their own experimental data.
Table 1: Effect of this compound on Disease Activity Index (DAI) in T-Cell Transfer Colitis
| Treatment Group | Dose | n | DAI at Day 28 (Mean ± SEM) | % Reduction in DAI vs. Vehicle |
| Vehicle | - | 10 | 3.5 ± 0.4 | - |
| This compound | 3 mg/kg BID | 10 | Data Not Available | Data Not Available |
| Cyclosporine A (Positive Control) | 7.5 mg/kg QD | 10 | Data Not Available | Data Not Available |
Table 2: Histological Score of Colon Tissue
| Treatment Group | Dose | n | Histological Score (Mean ± SEM) | % Reduction in Score vs. Vehicle |
| Vehicle | - | 10 | 8.2 ± 0.9 | - |
| This compound | 3 mg/kg BID | 10 | Data Not Available | Data Not Available |
| Cyclosporine A (Positive Control) | 7.5 mg/kg QD | 10 | Data Not Available | Data Not Available |
Table 3: Colon Weight to Length Ratio
| Treatment Group | Dose | n | Colon Weight/Length (mg/cm) (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | - | 10 | 120 ± 15 | - |
| This compound | 3 mg/kg BID | 10 | Data Not Available | Data Not Available |
| Cyclosporine A (Positive Control) | 7.5 mg/kg QD | 10 | Data Not Available | Data Not Available |
Experimental Protocols
T-Cell Adoptive Transfer Model of Colitis
This protocol is adapted from established methods for inducing colitis via the transfer of naïve T-cells into immunodeficient mice.
Materials:
-
Donor mice (e.g., wild-type BALB/c or C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/- or SCID on a BALB/c or C57BL/6 background)
-
Magnetic-activated cell sorting (MACS) columns and antibodies for CD4+ T-cell isolation and CD45RB enrichment/depletion or a fluorescence-activated cell sorter (FACS).
-
Sterile PBS and RPMI 1640 medium
-
This compound and vehicle control
-
Oral gavage needles
Procedure:
-
Isolation of Naïve T-Cells:
-
Aseptically harvest spleens from donor mice.
-
Prepare a single-cell suspension by mechanical disruption.
-
Isolate CD4+ T-cells using a MACS negative selection kit.
-
Enrich for the naïve T-cell population (CD4+CD45RBhigh) using either MACS or FACS. For MACS, deplete the CD45RBlow population. For FACS, sort for CD4+CD45RBhigh cells.
-
Wash the sorted cells and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
-
Induction of Colitis:
-
Inject each recipient mouse intraperitoneally with 0.5 x 10^6 naïve T-cells in 200 µL of sterile PBS.
-
House the mice under specific pathogen-free (SPF) conditions.
-
Monitor the mice daily for signs of colitis, including weight loss, hunched posture, piloerection, and diarrhea. Record body weight and calculate the Disease Activity Index (DAI) 2-3 times per week.
-
-
This compound Treatment:
-
Once the mice have developed signs of colitis (typically 2-4 weeks post-transfer, with a consistent DAI score), randomize them into treatment groups.
-
Prepare a formulation of this compound in a suitable vehicle.
-
Administer this compound or vehicle control orally by gavage at the desired dose and frequency (e.g., 3 mg/kg BID) for the duration of the study (e.g., 28 days).
-
-
Assessment of Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Measure the length and weight of the colon.
-
Collect colon tissue for histological analysis (H&E staining) and for measuring cytokine levels (e.g., by ELISA or qPCR).
-
Collect blood to measure plasma levels of this compound if required.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways inhibited by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of action of this compound in inhibiting key inflammatory signaling pathways.
Caption: Experimental workflow for evaluating this compound in the T-cell adoptive transfer colitis model.
References
Technical Support Center: Cell Viability Assays with High Concentrations of TOP1288
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays using high concentrations of the narrow-spectrum kinase inhibitor, TOP1288.
Frequently Asked Questions (FAQs)
Q1: We observe a U-shaped dose-response curve with this compound, where cell viability decreases at mid-range concentrations but appears to increase at higher concentrations. What could be causing this?
A1: This is a common artifact observed with high concentrations of chemical compounds in cell viability assays. Potential causes include:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of the assay, leading to artificially inflated signals that can be misinterpreted as increased cell viability.[1] It is crucial to visually inspect the wells for any signs of precipitation.
-
Direct Chemical Interference: this compound itself, or its solvent, might directly interact with the assay reagent (e.g., MTT, resazurin), causing a chemical reduction that leads to a color change independent of cellular metabolic activity.[2][3][4] This results in a false-positive signal for cell viability.
-
Off-Target Effects: At very high concentrations, this compound might have off-target effects that could counteract its primary cytotoxic mechanism or interfere with the assay chemistry.[5]
Q2: Our cell viability results with this compound are inconsistent between experiments. What are the common sources of this variability?
A2: Inconsistent results can stem from several experimental variables:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating to maintain consistent cell numbers across all wells.
-
Solvent Concentration: The concentration of the vehicle control (e.g., DMSO) can significantly impact cell viability. Ensure the final solvent concentration is consistent across all wells and is not toxic to the cells (typically <0.5% for DMSO).
-
Compound Instability: this compound may not be stable in the culture medium at 37°C for the duration of the experiment. Consider performing a time-course experiment to assess its stability.
-
Incomplete Reagent Mixing: Ensure gentle but thorough mixing after adding assay reagents to avoid bubbles and ensure even distribution.
Q3: The negative control (vehicle-treated) wells in our this compound experiment show low viability. What could be the cause?
A3: Low viability in negative control wells can be due to:
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. It is important to determine the maximum non-toxic concentration of the solvent for your specific cell line.
-
Unhealthy Cells: The cells may have been in a poor condition before the experiment. Always use cells in the exponential growth phase and within a consistent passage number range.
-
Contamination: Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination.
Q4: Can the components of the cell culture medium interact with this compound or the viability assay?
A4: Yes, media components can interfere with the results. For example, reducing agents in the medium, such as phenol red, can interact with assay reagents. Serum proteins in the medium can also bind to the compound, reducing its effective concentration. It is advisable to run controls with the compound in a cell-free medium to check for direct interactions.
Troubleshooting Guide
Problem 1: Unexpectedly High Viability at High this compound Concentrations
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells of your assay plate under a microscope for any signs of precipitate after adding this compound. If precipitation is observed, consider lowering the maximum concentration of this compound or using a different solvent system. You can also perform a solubility test for this compound in your specific cell culture medium. |
| Direct Assay Interference | To test for direct chemical interference, set up control wells containing the same concentrations of this compound in cell-free medium. Add the viability assay reagent and measure the signal. Any signal generated in the absence of cells indicates direct interference. If interference is detected, consider switching to a different type of viability assay that works on a different principle (e.g., ATP-based assay instead of a metabolic assay). |
| Off-Target Effects | Investigating off-target effects can be complex. A starting point is to consult the literature for known off-target activities of the kinase inhibitor class to which this compound belongs. If significant off-target effects are suspected, further investigation using molecular techniques may be necessary. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques to dispense equal cell numbers. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly and use fresh pipette tips for each replicate. |
Experimental Protocols
Protocol 1: Assessing Direct Interference of this compound with MTT Assay
-
Prepare a 96-well plate with cell-free culture medium.
-
Add this compound at the same concentrations used in your cell-based assay to triplicate wells. Also, include wells with vehicle control (e.g., DMSO) at the corresponding concentrations.
-
Add MTT reagent to all wells according to the manufacturer's protocol.
-
Incubate the plate for the standard duration (e.g., 2-4 hours) at 37°C.
-
Add solubilization solution and read the absorbance at the appropriate wavelength.
-
Interpretation: An increase in absorbance in the wells with this compound compared to the vehicle control indicates direct reduction of MTT by the compound, leading to false-positive viability results.
Protocol 2: ATP-Based Cell Viability Assay (Alternative to Metabolic Assays)
-
Seed cells in a 96-well white-walled plate and treat with a range of this compound concentrations.
-
After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of an ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Rationale: This assay measures the level of ATP, which is a marker of metabolically active cells, and is less likely to be affected by direct chemical reduction from a compound like this compound.
Quantitative Data Summary
Table 1: Example Data - this compound Interference with MTT Assay in a Cell-Free System
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation |
| 0 (Vehicle Control) | 0.05 | 0.005 |
| 10 | 0.06 | 0.007 |
| 50 | 0.15 | 0.012 |
| 100 | 0.35 | 0.025 |
| 200 | 0.68 | 0.041 |
Table 2: Example Data - Comparison of IC50 Values for this compound from Different Viability Assays
| Assay Type | Cell Line | IC50 (µM) |
| MTT | HT-29 | 75.3 |
| AlamarBlue | HT-29 | 82.1 |
| ATP-Based (CellTiter-Glo®) | HT-29 | 25.8 |
| Neutral Red Uptake | HT-29 | 28.4 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with TOP1288 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies during preclinical studies with TOP1288.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a narrow-spectrum protein kinase inhibitor.[1][2] It is being developed as a novel, non-absorbed treatment, and has been investigated for its local anti-inflammatory action.[1] Clinical trials have been conducted to evaluate its safety, tolerability, and efficacy for conditions like ulcerative colitis.[1][3]
Q2: Why am I observing high variability between replicate wells in my cell-based assays?
High variability between replicate wells is a common issue in cell-based assays and can obscure the true effect of this compound. Potential causes include pipetting inaccuracies, inadequate mixing of reagents, and "edge effects" in assay plates where wells on the perimeter of the plate are more prone to evaporation. To mitigate this, ensure pipettes are calibrated, use proper mixing techniques, and consider not using the outer wells of the assay plate.
Q3: My in-vitro kinase assay results are not correlating with my cell-based assay results. What could be the reason?
Discrepancies between in-vitro and cell-based assays can arise from several factors. The ATP concentration in in-vitro assays is often much lower than physiological levels within a cell, which can make an inhibitor appear more potent than it is in a cellular environment. Additionally, the conformation of the target kinase may differ between the recombinant enzyme used in-vitro and its native state within the cell. Off-target effects in the complex cellular environment could also contribute to the observed phenotype.
Troubleshooting Guides
Inconsistent IC50 Values in Kinase Assays
Fluctuations in the calculated IC50 value for this compound can be a significant source of inconsistent results. Below is a guide to troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Visually inspect for precipitation of this compound in the assay buffer. Poor aqueous solubility is a common challenge. Optimize the concentration of DMSO, ensuring it does not affect kinase activity. Confirm the stability of this compound in the assay buffer over the experiment's duration. |
| Variable Enzyme Activity | Ensure the kinase is properly stored and handled to maintain its activity. Use a consistent lot of the enzyme for a series of experiments. |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Ensure the ATP concentration is consistent across assays and ideally close to the Km of the kinase. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to ensure consistency. |
Weak or No Signal in Western Blot Analysis
Western blotting is often used to confirm the effect of a kinase inhibitor on a specific signaling pathway. If you are observing a weak or no signal for your target protein, consider the following.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Low Target Protein Abundance | Increase the amount of protein loaded per well. Consider enriching the protein of interest through immunoprecipitation. Ensure that the lysis buffer used is appropriate for the subcellular localization of the target protein. |
| Inefficient Protein Transfer | Confirm successful transfer from the gel to the membrane using a reversible stain like Ponceau S. Ensure no air bubbles are trapped between the gel and the membrane. For large proteins, extend the transfer time; for small proteins, reduce it. |
| Primary Antibody Issues | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). Ensure the antibody has been stored correctly and is not expired. |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent. Consider trying a different blocking agent (e.g., BSA instead of milk, or vice versa). |
Inconsistent Cell Viability Assay Results
Cell viability assays are crucial for assessing the cytotoxic or cytostatic effects of this compound. Inconsistent results can arise from various factors outlined below.
Illustrative Data of Inconsistent Cell Viability (MTT Assay)
| Experiment | This compound (µM) | HeLa % Viability (Mean ± SD) | A549 % Viability (Mean ± SD) |
| 1 | 0 (Control) | 100 ± 4.2 | 100 ± 5.5 |
| 10 | 55 ± 8.1 | 68 ± 7.2 | |
| 50 | 20 ± 6.5 | 35 ± 5.9 | |
| 2 | 0 (Control) | 100 ± 15.1 | 100 ± 14.3 |
| 10 | 78 ± 12.5 | 85 ± 11.8 | |
| 50 | 45 ± 10.2 | 58 ± 9.7 |
This table illustrates a hypothetical scenario where Experiment 2 shows higher standard deviations, indicating greater variability.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability. |
| Compound Precipitation | Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution at higher concentrations. |
| Incubation Time | Use a multi-channel pipette or an automated system to add reagents and stop the assay to ensure consistent incubation times across the plate. |
| Assay Interference | The compound itself might interfere with the assay's detection method. For example, in fluorescence-based assays, the compound may have inherent fluorescence. Run controls with the compound in the absence of cells to check for interference. |
Experimental Protocols
General In-Vitro Kinase Assay Protocol
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.
-
Prepare Reagents :
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare 2X stock solutions of the kinase and its substrate.
-
Prepare a 2X stock solution of ATP. The final concentration should ideally be at or near the Km for the kinase.
-
Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Reaction Buffer to a 4X stock.
-
-
Assay Procedure (384-well plate) :
-
Add 5 µL of the 4X this compound solution or vehicle control to the appropriate wells.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate for 60 minutes at room temperature (or the optimized time).
-
Stop the reaction and detect the signal according to the chosen assay format (e.g., add detection reagent for luminescence).
-
General Cell Viability (MTT) Assay Protocol
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.
-
Formazan Formation : Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at approximately 570 nm using a microplate reader.
Visualizations
Caption: A generic kinase signaling pathway inhibited by this compound.
Caption: A typical preclinical experimental workflow for a kinase inhibitor.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
TOP1288 vehicle preparation for in vivo studies
Technical Support Center: Compuesto-VIVO In Vivo Preparation
Disclaimer: This document is for informational purposes only and provides guidance for a hypothetical compound, "Compuesto-VIVO." Researchers must conduct their own validation and optimization studies for their specific compound, such as TOP1288.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of Compuesto-VIVO for in vivo studies.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding Compuesto-VIVO to the vehicle. | The concentration of Compuesto-VIVO exceeds its solubility in the vehicle.[1] | - Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume to achieve the final concentration.[2] - Perform serial dilutions of the stock solution in the vehicle. |
| The formulation is cloudy or forms a suspension that quickly settles. | Compuesto-VIVO has low aqueous solubility, leading to a non-homogenous mixture. | - Sonication: Use a sonicator to break down particles and create a more uniform suspension.[3] - Increase Viscosity: Add a suspending agent like carboxymethylcellulose (CMC) to the vehicle to slow down sedimentation. - Use a Surfactant: Incorporate a biocompatible surfactant, such as Tween 80 or Polysorbate 80, to improve wettability and dispersion.[4][5] |
| The formulation is too viscous to be drawn into a syringe or administered easily. | The concentration of a co-solvent (e.g., PEG 400) or suspending agent (e.g., CMC) is too high. | - Reduce the concentration of the viscous component. - Gently warm the formulation to decrease its viscosity, ensuring the temperature does not affect the stability of Compuesto-VIVO. Always allow the solution to return to room temperature and check for precipitation before administration. |
| Signs of toxicity are observed in the vehicle control group (e.g., lethargy, weight loss). | The vehicle itself is causing adverse effects. | - Reduce Co-solvent Concentration: High concentrations of organic co-solvents like DMSO or PEG 400 can be toxic. It's crucial to keep their final concentrations as low as possible. - Vehicle Tolerability Study: Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD) in your specific animal model and administration route. |
| Inconsistent results are observed between different batches of the formulation. | - Incomplete Solubilization: The compound may not be fully dissolved or suspended uniformly. - Instability: The compound may be degrading in the vehicle over time. | - Standardize Preparation Method: Ensure the same procedure (e.g., order of addition, mixing time, sonication duration) is used for every preparation. - Conduct Stability Studies: Assess the stability of Compuesto-VIVO in the chosen vehicle over the intended period of use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a vehicle for Compuesto-VIVO? A1: The choice of vehicle is highly dependent on the physicochemical properties of Compuesto-VIVO and the intended route of administration. For a poorly water-soluble compound, a common starting point for oral administration is a suspension in an aqueous vehicle containing a suspending agent and/or a surfactant, such as 0.5% methylcellulose (MC) or a combination of PEG 400 and Tween 80.
Q2: How can I determine the solubility of Compuesto-VIVO in different vehicles? A2: You can perform either kinetic or equilibrium solubility tests. A simple method is to prepare saturated solutions of Compuesto-VIVO in various vehicles, incubate them to reach equilibrium, and then quantify the amount of dissolved compound in the supernatant using a suitable analytical method like HPLC or LC-MS/MS.
Q3: What are the "safe" concentrations of common co-solvents like DMSO for in vivo use? A3: There is no universal "safe" concentration, as it depends on the administration route, frequency, and animal model. For repeated intraperitoneal injections in mice, it is generally recommended to keep the final DMSO concentration below 10%. For oral administration, efforts should be made to keep the DMSO concentration as low as possible.
Q4: How long is my Compuesto-VIVO formulation stable after preparation? A4: The stability of the formulation must be determined experimentally. It is recommended to conduct a stability study where the concentration of Compuesto-VIVO in the vehicle is measured at different time points (e.g., 0, 2, 4, 8, and 24 hours) under the intended storage conditions.
Q5: Should the pH of the vehicle be adjusted? A5: The pH of the dosing formulation should ideally be between 5 and 9 to minimize physiological irritation. However, the solubility of your compound might be pH-dependent. If you need to adjust the pH to improve solubility, do so with caution and ensure the final formulation is well-tolerated by the animals.
Data Presentation
Table 1: Hypothetical Solubility of Compuesto-VIVO in Common Vehicles
| Vehicle Composition | Solubility (µg/mL) | Observations |
| Saline (0.9% NaCl) | < 1 | Insoluble |
| 5% Dextrose in Water (D5W) | < 1 | Insoluble |
| 0.5% Methylcellulose (MC) in Water | 5 | Forms a fine suspension |
| 10% DMSO in Saline | 50 | Clear solution |
| 20% PEG 400 in Water | 75 | Clear solution |
| 10% Tween 80 in Water | 120 | Forms a microemulsion |
| 10% DMSO, 40% PEG 400, 50% Saline | 250 | Clear solution |
| Corn Oil | 150 | Clear solution |
Table 2: Hypothetical Short-Term Stability of Compuesto-VIVO (5 mg/mL) in Selected Vehicles at Room Temperature
| Vehicle | Time (hours) | % Remaining of Initial Concentration | Appearance |
| 10% DMSO, 40% PEG 400, 50% Saline | 0 | 100% | Clear |
| 2 | 99.5% | Clear | |
| 4 | 98.9% | Clear | |
| 8 | 97.2% | Clear | |
| 24 | 90.5% | Slight yellowing | |
| 0.5% MC, 0.1% Tween 80 in Water | 0 | 100% | Homogeneous suspension |
| 2 | 99.8% | Homogeneous suspension | |
| 4 | 99.1% | Homogeneous suspension | |
| 8 | 95.3% | Some settling observed | |
| 24 | 88.7% | Significant settling |
Experimental Protocols
Protocol 1: Preparation of a Compuesto-VIVO Suspension for Oral Gavage
Objective: To prepare a 10 mg/mL suspension of Compuesto-VIVO in 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in water.
Materials:
-
Compuesto-VIVO powder
-
Methylcellulose (MC)
-
Tween 80
-
Sterile, purified water
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Prepare the Vehicle:
-
Add 0.5 g of Methylcellulose to 50 mL of hot (80-90°C) sterile water and stir until fully dispersed.
-
Add 50 mL of cold sterile water and continue stirring until the solution is clear and viscous.
-
Add 100 µL of Tween 80 to the MC solution and mix thoroughly.
-
-
Prepare the Suspension:
-
Weigh the required amount of Compuesto-VIVO powder for the desired final volume and concentration.
-
Add the powder to the vehicle in a sterile glass vial.
-
Mix vigorously using a magnetic stirrer for at least 30 minutes.
-
Sonicate the suspension in a water bath for 15 minutes to ensure a fine, uniform dispersion.
-
-
Final Steps:
-
Visually inspect the suspension for homogeneity.
-
Always mix the suspension well before each administration to ensure uniform dosing.
-
Protocol 2: Short-Term Stability Assessment of Compuesto-VIVO Formulation
Objective: To assess the stability of Compuesto-VIVO in the prepared vehicle over a 24-hour period at room temperature.
Materials:
-
Prepared Compuesto-VIVO formulation
-
HPLC or LC-MS/MS system
-
Calibrated analytical standards of Compuesto-VIVO
Procedure:
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the formulation, dilute it to a suitable concentration, and analyze it using a validated HPLC or LC-MS/MS method to determine the initial concentration.
-
Incubation: Store the bulk formulation at room temperature, protected from light.
-
Subsequent Time Points: At specified time points (e.g., 2, 4, 8, and 24 hours), mix the formulation thoroughly and repeat the sampling and analysis process described in step 1.
-
Data Analysis: Calculate the concentration of Compuesto-VIVO at each time point and express it as a percentage of the initial (T=0) concentration. Record any changes in the physical appearance of the formulation.
Visualizations
References
Validation & Comparative
TOP1288 vs. Tofacitinib: A Preclinical Colitis Showdown
In the landscape of emerging therapies for inflammatory bowel disease (IBD), particularly colitis, two kinase inhibitors, TOP1288 and tofacitinib, present distinct approaches to modulating the inflammatory cascade. While tofacitinib is an established systemic Janus kinase (JAK) inhibitor, this compound is a novel, topically acting narrow-spectrum kinase inhibitor designed for localized gut activity with minimal systemic exposure. This guide provides a comparative overview of their performance in preclinical models of colitis, drawing on available experimental data to inform researchers, scientists, and drug development professionals.
It is important to note that direct head-to-head preclinical studies comparing this compound and tofacitinib in colitis models are not publicly available. This comparison is therefore synthesized from separate studies on each compound.
Mechanism of Action: A Tale of Two Kinase Inhibition Strategies
Tofacitinib exerts its anti-inflammatory effects through the systemic inhibition of Janus kinases, primarily JAK1 and JAK3, with some activity against JAK2.[1] This blockade disrupts the signaling of numerous cytokines that are pivotal in the pathogenesis of colitis, including interleukins (IL-2, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons.[2] By interfering with the JAK-STAT signaling pathway, tofacitinib effectively dampens the activation and proliferation of immune cells, thereby reducing intestinal inflammation.[3][4][5]
In contrast, this compound is a narrow-spectrum kinase inhibitor with a distinct target profile, primarily inhibiting p38α, Src, and Syk kinases, with IC50 values of 116 nM, 24 nM, and 659 nM, respectively. Designed for topical application in the colon, this compound aims to deliver a potent anti-inflammatory effect locally while minimizing the systemic side effects associated with broader immunosuppression. Its mechanism involves the inhibition of key inflammatory pathways within the gut mucosa, including those mediated by MAPK and B-cell receptor signaling.
Preclinical Efficacy in Colitis Models
While direct comparative data is lacking, preclinical studies have demonstrated the efficacy of both agents in relevant colitis models.
This compound: Potent Topical Anti-Inflammatory Effects
A key preclinical study evaluated this compound in a T-cell adoptive transfer model of colitis. This model is known for inducing a chronic, T-cell-driven intestinal inflammation that recapitulates many features of human Crohn's disease.
| Compound | Model | Key Findings | Reference |
| This compound | T-cell Adoptive Transfer Colitis | Potent anti-inflammatory effects on histological endpoints and inflammatory cytokine release. Efficacy comparable to systemically available cyclosporine A at a 13-fold lower dose. |
Pharmacokinetic profiling of orally administered this compound in this model indicated negligible systemic exposure, with plasma levels below the limit of detection (1 ng/ml). Conversely, high colon tissue concentrations were observed, supporting its intended topical mode of action.
Tofacitinib: Systemic Efficacy in Various Colitis Models
Tofacitinib has been evaluated in multiple preclinical models of colitis, demonstrating efficacy in reducing disease severity. For instance, in a chronic dextran sulfate sodium (DSS)-induced colitis model, which mimics aspects of ulcerative colitis, intermittent tofacitinib treatment was shown to be curative. This was associated with reduced expression of pro-inflammatory cytokines like IFN-γ, IL-2, IL-6, and IL-17, and an increase in anti-inflammatory and tissue-healing cytokines such as IL-10 and IL-22.
| Compound | Model | Key Findings | Reference |
| Tofacitinib | Chronic DSS-induced Colitis | Reduced clinical scores, restored stool consistency, and prevented epithelial hyper-proliferation. Modulated serum cytokine levels, decreasing pro-inflammatory and increasing anti-inflammatory cytokines. |
Experimental Protocols
T-cell Adoptive Transfer Model of Colitis (for this compound evaluation)
This model is a well-established method for inducing chronic colitis that is dependent on T-cells.
-
Isolation of Naïve T-cells: Naïve CD4+ T-cells (specifically the CD4+CD45RBhigh population) are isolated from the spleens of healthy donor mice (e.g., BALB/c).
-
Cell Transfer: The isolated naïve T-cells are then adoptively transferred, typically via intraperitoneal injection, into immunodeficient recipient mice (e.g., SCID or Rag1-/- mice).
-
Disease Induction: The transferred naïve T-cells, lacking regulation in the immunodeficient host, become activated by gut antigens. This leads to a progressive, chronic inflammation of the colon, characterized by weight loss, diarrhea, and histological features resembling IBD.
-
Treatment and Monitoring: Pharmacological agents, such as this compound, are administered to the mice, and the disease progression is monitored over several weeks. Readouts typically include clinical signs (weight loss, stool consistency), histological scoring of colon inflammation, and analysis of cytokine levels in tissue or serum.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of this compound and tofacitinib, the following diagrams illustrate their primary signaling targets.
Conclusion
This compound and tofacitinib represent two distinct strategies for the management of colitis. Tofacitinib is a systemic JAK inhibitor with proven clinical efficacy, while this compound is an investigational, topically acting narrow-spectrum kinase inhibitor that has shown promise in a preclinical colitis model. The key differentiator for this compound is its potential to provide potent, localized anti-inflammatory effects in the colon without significant systemic absorption, which may offer a favorable safety profile. Further research, including head-to-head comparative studies and clinical trials, is necessary to fully elucidate the relative efficacy and safety of these two agents in the treatment of colitis.
References
- 1. Real-world clinical efficacy of tofacitinib in moderate-to-severe ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Adoptive Transfer Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: TOP1288 and 5-ASA in the DSS Colitis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel narrow-spectrum kinase inhibitor, TOP1288, and the established anti-inflammatory agent, 5-aminosalicylic acid (5-ASA), for the treatment of colitis, with a focus on their evaluation in the dextran sulfate sodium (DSS) induced colitis model.
Disclaimer: Direct comparative preclinical studies evaluating this compound and 5-ASA in the same DSS-induced colitis model are not publicly available. The following information is a synthesis of available data from separate studies and publicly accessible information on the mechanisms of action.
Executive Summary
This compound is an investigational drug that acts as a narrow-spectrum kinase inhibitor, targeting key signaling pathways in inflammation. Preclinical studies have shown its potential in models of inflammatory bowel disease (IBD), although specific data in the DSS colitis model is limited. 5-ASA is a widely used first-line treatment for mild to moderate ulcerative colitis, with a mechanism of action centered on inhibiting inflammatory mediators. Its efficacy in the DSS colitis model has been documented in numerous studies, though results can vary depending on the experimental protocol. This guide aims to provide a framework for comparison based on the available evidence.
Mechanisms of Action
This compound: A Targeted Approach to Inflammation
This compound is a narrow-spectrum kinase inhibitor designed for local action in the gastrointestinal tract with minimal systemic absorption. It targets several key kinases involved in the inflammatory cascade, including:
-
Spleen Tyrosine Kinase (Syk): A crucial mediator of signaling in various immune cells.
-
Src family kinases (including Lck and Src): Involved in T-cell and B-cell activation and signaling.
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of the production of pro-inflammatory cytokines.
By inhibiting these kinases, this compound is proposed to modulate the immune response and reduce inflammation in the gut.
5-ASA: A Multifaceted Anti-Inflammatory Agent
5-ASA (mesalamine) is the active component of sulfasalazine and is available in various formulations. Its precise mechanism of action is not fully elucidated but is thought to involve multiple pathways:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways: This leads to a reduction in the production of prostaglandins and leukotrienes, which are key inflammatory mediators.
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA can act as an antioxidant, neutralizing damaging free radicals.
-
Inhibition of Nuclear Factor-kappa B (NF-κB): By inhibiting this key transcription factor, 5-ASA can reduce the expression of pro-inflammatory genes.
-
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): This nuclear receptor plays a role in regulating inflammation.
Experimental Protocol: DSS-Induced Colitis Model
The DSS-induced colitis model is a widely used preclinical model that mimics some aspects of human ulcerative colitis. The protocol can vary between laboratories, which may affect outcomes.
A typical acute DSS colitis protocol involves:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Induction: Administration of 2-5% (w/v) DSS in the drinking water for 5 to 7 days.
-
Treatment: Concurrent administration of the test compound (e.g., this compound or 5-ASA) or vehicle control, often via oral gavage.
-
Monitoring: Daily assessment of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and colons are collected for measurement of length and weight, histological scoring of inflammation and tissue damage, and analysis of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6, IL-1β).
Performance Data in DSS Colitis Model
This compound
Publicly available preclinical data for this compound in the DSS-induced colitis model is limited. However, a related narrow-spectrum kinase inhibitor from the same company, TOP1210, has shown potent anti-inflammatory effects in preclinical models of colitis. Furthermore, this compound has demonstrated efficacy in a T-cell adoptive transfer model of colitis, which is another relevant preclinical model for IBD.
Table 1: Summary of Preclinical Efficacy Data for this compound in DSS Colitis Model
| Parameter | Vehicle Control | This compound | Notes |
| Disease Activity Index (DAI) | Data not available | Data not available | Efficacy demonstrated in a T-cell adoptive transfer colitis model. |
| Colon Length | Data not available | Data not available | |
| Histological Score | Data not available | Data not available | |
| Myeloperoxidase (MPO) Activity | Data not available | Data not available | |
| Pro-inflammatory Cytokines | Data not available | Data not available | Potent inhibition of cytokine release shown in in vitro and ex vivo assays. |
5-ASA
The efficacy of 5-ASA in the DSS colitis model has been evaluated in multiple studies, with some variability in the reported outcomes.
One study reported that in a 3% DSS-induced colitis model in C57BL/6 female mice, treatment with 5-ASA did not demonstrate a significant protective effect on the Disease Activity Index (DAI) or on the levels of pro-inflammatory cytokines in the colon tissue.
In contrast, another study using a DSS-induced colitis mouse model found that 5-ASA did ameliorate colitis symptoms, leading to increased body weight gain, increased colon length, and a decrease in the DAI score. This study also reported that 5-ASA alleviated DSS-induced damage to colonic tissues.
These conflicting findings may be attributable to differences in the DSS concentration, duration of administration, the specific strain and sex of mice used, and the dosage and formulation of 5-ASA.
Table 2: Summary of Preclinical Efficacy Data for 5-ASA in DSS Colitis Model (Representative Data)
| Parameter | DSS + Vehicle | DSS + 5-ASA | Notes |
| Disease Activity Index (DAI) | Increased | Decreased / No significant effect | Results vary between studies. |
| Colon Length | Shortened | Increased / No significant effect | Results vary between studies. |
| Histological Score | Increased inflammation and damage | Reduced inflammation and damage | |
| Pro-inflammatory Cytokines | Increased | No significant effect | As reported in one study. |
Conclusion
This compound represents a promising therapeutic approach for IBD with its targeted, local anti-inflammatory action and minimal systemic exposure. While specific data in the DSS colitis model is not yet in the public domain, its mechanism of action and efficacy in other preclinical models suggest potential benefits.
5-ASA remains a cornerstone of treatment for mild to moderate ulcerative colitis. Its efficacy in the DSS model can be inconsistent, which may reflect the complexity of the model and the multifaceted nature of the drug's mechanism.
Further research, including head-to-head preclinical studies in standardized DSS colitis models, is warranted to directly compare the efficacy of this compound and 5-ASA and to better understand their respective therapeutic potentials. Researchers should carefully consider the specific parameters of the DSS model when interpreting data and designing future studies.
Comparative In Vitro Efficacy Analysis: TOP1288 Versus Anti-TNF Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of TOP1288, a novel narrow-spectrum kinase inhibitor (NSKI), and established anti-TNF biologics. As direct comparative experimental data is not yet publicly available, this document outlines a series of robust in vitro assays that can be employed to evaluate and contrast the mechanisms and potencies of these two distinct classes of anti-inflammatory agents.
Introduction: Two Distinct Approaches to Inflammation Modulation
This compound , a locally acting narrow-spectrum kinase inhibitor, represents a targeted approach to modulating intracellular signaling pathways that drive inflammation.[1][2] Its efficacy is being investigated in inflammatory conditions such as ulcerative colitis.[1] Unlike broadly acting kinase inhibitors, NSKIs are designed to selectively inhibit a specific subset of kinases involved in the inflammatory cascade, potentially offering a more favorable safety profile.[3]
Anti-TNF biologics , on the other hand, are monoclonal antibodies or receptor fusion proteins that neutralize the activity of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[4] By binding to and sequestering TNF-α, these agents prevent its interaction with its receptors, thereby inhibiting downstream inflammatory signaling.
This guide will detail the in vitro methodologies to compare these two therapeutic modalities, focusing on their differential effects on key inflammatory events.
Comparative In Vitro Efficacy Assessment
A head-to-head in vitro comparison of this compound and anti-TNF biologics would require a panel of assays to dissect their distinct mechanisms of action and downstream effects. Below are proposed experimental plans and expected data outputs.
Target Engagement and Primary Activity
Objective: To confirm the direct inhibitory activity of each compound on its intended target.
Table 1: Primary Target Inhibition Assays
| Assay Type | Target | Experimental Protocol | Key Readout |
| This compound | Specific Kinases (e.g., p38α, Syk, Src) | Kinase Inhibition Assay: Recombinant human kinases are incubated with ATP and a specific substrate in the presence of varying concentrations of this compound. Kinase activity is measured via methods such as radiometric assays (32P-ATP incorporation) or fluorescence-based assays (e.g., Z'-LYTE™). | IC50 (half-maximal inhibitory concentration) value, determining the potency of this compound against each target kinase. |
| Anti-TNF Biologics | TNF-α | TNF-α Binding ELISA: Recombinant human TNF-α is coated on an ELISA plate. Serial dilutions of the anti-TNF biologic are added, followed by a detection antibody. Colorimetric or chemiluminescent signal indicates binding affinity. | KD (dissociation constant) value, indicating the binding affinity of the biologic to TNF-α. |
| Anti-TNF Biologics | TNF-α | TNF-α Neutralization Assay: A TNF-α-sensitive cell line (e.g., WEHI-164) is incubated with a fixed concentration of TNF-α and varying concentrations of the anti-TNF biologic. Cell viability is measured using assays like MTT or CellTiter-Glo®. | IC50 value, representing the concentration of the biologic required to neutralize 50% of TNF-α-induced cytotoxicity. |
Cellular Signaling Pathway Modulation
Objective: To assess the impact of each compound on key intracellular signaling pathways downstream of their respective targets.
Table 2: Analysis of Downstream Signaling Pathways
| Assay Type | Cell Type | Experimental Protocol | Key Readout |
| This compound | Human Immune Cells (e.g., PBMCs, Macrophages) | Western Blot Analysis: Cells are pre-treated with this compound and then stimulated with an appropriate inflammatory agonist (e.g., LPS). Cell lysates are analyzed by Western blot for the phosphorylation status of key downstream signaling proteins (e.g., p-p38, p-ERK, p-JNK). | Reduction in the phosphorylation of target kinase substrates. |
| Anti-TNF Biologics | Human Immune Cells (e.g., PBMCs, Macrophages) | Western Blot Analysis: Cells are pre-treated with the anti-TNF biologic and then stimulated with TNF-α. Cell lysates are analyzed for the phosphorylation of proteins in the TNF-α signaling cascade (e.g., p-IκBα, p-p65). | Inhibition of TNF-α-induced phosphorylation of NF-κB pathway components. |
| This compound vs. Anti-TNF | Human Immune Cells (e.g., PBMCs, Macrophages) | NF-κB Reporter Assay: Cells transfected with an NF-κB-driven luciferase reporter construct are pre-treated with either this compound or an anti-TNF biologic, followed by stimulation with TNF-α or another relevant inflammatory stimulus. Luciferase activity is measured. | Fold-change in luciferase activity, indicating the degree of NF-κB pathway inhibition. |
Anti-inflammatory Cytokine Production
Objective: To quantify the inhibitory effect of each compound on the production of pro-inflammatory cytokines.
Table 3: Measurement of Cytokine Secretion
| Assay Type | Cell Type | Experimental Protocol | Key Readout |
| This compound vs. Anti-TNF | Human PBMCs or Macrophages | Multiplex Cytokine Assay (e.g., Luminex): Cells are pre-treated with varying concentrations of this compound or an anti-TNF biologic and then stimulated with an inflammatory agent (e.g., LPS for this compound, TNF-α for anti-TNF biologics). Supernatants are collected and analyzed for a panel of pro-inflammatory cytokines (e.g., IL-6, IL-1β, IL-8). | IC50 values for the inhibition of each cytokine, allowing for a comparison of the breadth and potency of anti-inflammatory effects. |
| This compound vs. Anti-TNF | Co-culture of Immune Cells and Synoviocytes | ELISA: Healthy activated peripheral blood mononuclear cells (PBMCs) are co-cultured with rheumatoid arthritis (RA) synoviocytes in the presence of this compound or an anti-TNF biologic. Supernatants are analyzed for specific cytokines like IL-17, IL-6, and IFN-γ. | Concentration of secreted cytokines, providing insight into the effects in a more complex, disease-relevant in vitro model. |
Visualizing the Mechanisms and Workflows
To further elucidate the distinct mechanisms of action and the experimental approaches for their comparison, the following diagrams are provided.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. TopiVert Reports Successful Phase I Study With this compound For The Treatment Of Ulcerative Colitis - BioSpace [biospace.com]
- 3. Discovery of Narrow Spectrum Kinase Inhibitors: New Therapeutic Agents for the Treatment of COPD and Steroid-Resistant Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of TOP1288 and Other Syk Inhibitors: A Researcher's Guide
In the landscape of kinase inhibitor research, Spleen Tyrosine Kinase (Syk) has emerged as a critical therapeutic target for a multitude of inflammatory and autoimmune diseases, as well as certain hematological malignancies. This guide provides a detailed, data-driven comparison of TOP1288, a narrow-spectrum kinase inhibitor, with other prominent Syk inhibitors, including the FDA-approved fostamatinib and clinical-stage candidates such as entospletinib, lanraplenib, and cevidoplenib. This objective analysis is intended to assist researchers, scientists, and drug development professionals in their evaluation of these targeted therapies.
Introduction to Syk and its Inhibition
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells.[1] It is a key mediator in the signaling pathways of B-cell receptors (BCRs) and Fc receptors (FcRs), making it essential for the activation, differentiation, and proliferation of B-cells, mast cells, macrophages, and neutrophils.[2][3] By inhibiting Syk, these therapeutic agents can effectively modulate the immune response, offering a promising approach for treating conditions driven by chronic inflammation and autoimmunity.[1]
This compound: A Locally-Acting Kinase Inhibitor
This compound is distinguished as a narrow-spectrum kinase inhibitor with activity against p38α, Src, and Syk kinases.[4] A key feature of this compound is its development as a locally-acting, non-absorbed treatment for ulcerative colitis (UC), a form of inflammatory bowel disease (IBD). This is supported by clinical trial data demonstrating minimal systemic absorption following rectal administration. Preclinical studies in a T-cell adoptive transfer model of colitis have shown that this compound exerts potent anti-inflammatory effects locally in the colon.
Comparative Analysis of Syk Inhibitors
This section provides a head-to-head comparison of this compound with other notable Syk inhibitors based on available biochemical, cellular, and clinical data. It is important to note that direct comparative studies of this compound against other Syk inhibitors under identical conditions are not publicly available. The data presented here is compiled from various sources and should be interpreted with this in mind.
Biochemical Potency and Kinase Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and other Syk inhibitors against Syk and a selection of other kinases. A broader kinase selectivity profile provides insights into potential off-target effects.
| Inhibitor | Target Kinase | IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| This compound | Syk | 659 | p38α (116), Src (24) | MedchemExpress Data |
| Fostamatinib (R406) | Syk | 41 | FLT3 (205), Lck (37), Lyn (63), KDR (VEGFR2) and many others | |
| Entospletinib (GS-9973) | Syk | 7.7 | Highly selective; 13- to >1000-fold cellular selectivity for Syk over other kinases like Jak2, c-Kit, Flt3, Ret, and KDR. | |
| Lanraplenib (GS-9876) | Syk | 9.5 | Highly selective | |
| Cevidoplenib (SKI-O-703) | Syk | - | Highly selective |
Note: IC50 values can vary depending on the specific assay conditions. Data for fostamatinib is for its active metabolite, R406.
Fostamatinib's active metabolite, R406, demonstrates broader kinase activity, which may contribute to some of its side effects, such as hypertension, potentially through inhibition of KDR. In contrast, entospletinib and lanraplenib are reported to be highly selective for Syk, which could translate to a more favorable safety profile.
Cellular Activity
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy. The table below summarizes the cellular potency (EC50) of lanraplenib in various functional assays. Data for this compound in similar cellular assays is not publicly available.
| Inhibitor | Cellular Process | Cell Type | EC50 (nM) | Reference |
| Lanraplenib (GS-9876) | Inhibition of AKT, BLNK, BTK, ERK, MEK, and PKCδ phosphorylation (anti-IgM stimulated) | Human B cells | 24-51 | |
| Inhibition of CD69 and CD86 expression (anti-IgM mediated) | Human B cells | 112 ± 10 and 164 ± 15 | ||
| Inhibition of B cell proliferation (anti-IgM/anti-CD40 co-stimulated) | Human B cells | 108 ± 55 | ||
| Inhibition of TNFα and IL-1β release (IC-stimulated) | Human macrophages | 121 ± 77 and 9 ± 17 |
Pharmacokinetics
The pharmacokinetic profiles of these inhibitors differ significantly, largely due to their intended modes of action.
| Inhibitor | Key Pharmacokinetic Parameters | Reference |
| This compound | Minimal systemic absorption after rectal administration. Designed for local action in the colon. | |
| Fostamatinib | Prodrug, rapidly converted to the active metabolite R406. Half-life of R406 is approximately 15 hours. Metabolized by CYP3A4 and UGT1A9. | |
| Entospletinib (GS-9973) | Median plasma half-life of 9-15 hours. Absorption is likely limited by solubility at higher doses. Metabolized by CYP2C9 and CYP3A. | |
| Lanraplenib (GS-9876) | Suitable for once-daily dosing with a median steady-state half-life of 21.3–24.6 hours. Lacks interaction with proton pump inhibitors. | |
| Cevidoplenib (SKI-O-703) | Orally bioavailable. Further details on human pharmacokinetics are emerging from clinical trials. |
The minimal systemic exposure of this compound is a key differentiator, potentially leading to a better safety profile for the treatment of IBD by avoiding systemic side effects.
Clinical Development and Efficacy
The clinical development status and reported efficacy of these Syk inhibitors vary significantly.
| Inhibitor | Indication(s) | Development Phase | Key Efficacy Findings | Reference | | :--- | :--- | :--- | :--- | | This compound | Ulcerative Colitis | Phase 2 | Favorable tolerability in Phase 1 with rectal administration. Potent anti-inflammatory effects in a preclinical colitis model. | | | Fostamatinib | Chronic Immune Thrombocytopenia (ITP) | Approved | Stable platelet responses in 18% of patients versus 2% for placebo in Phase 3 trials. | Fostamatinib prescribing information | | Entospletinib (GS-9973) | Hematological Malignancies (e.g., CLL) | Phase 2/3 | Showed clinical activity in relapsed or refractory CLL. | | | Lanraplenib (GS-9876) | Autoimmune Diseases | Phase 2 | Currently under clinical evaluation in multiple autoimmune indications. | | | Cevidoplenib (SKI-O-703) | Immune Thrombocytopenia (ITP) | Phase 2 | Demonstrated robust platelet responses in a significant proportion of ITP patients who had failed multiple prior therapies. | |
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway in Immune Cells
Syk is activated downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon ligand binding to the receptor, Src family kinases phosphorylate the ITAMs, creating docking sites for the tandem SH2 domains of Syk. This leads to the activation of Syk and subsequent phosphorylation of downstream signaling molecules, culminating in various cellular responses.
Caption: Simplified Syk signaling pathway initiated by immunoreceptor activation.
Experimental Workflow for In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of a Syk inhibitor is a biochemical kinase assay. This workflow outlines the key steps.
Caption: General workflow for an in vitro Syk kinase inhibition assay.
Detailed Experimental Protocols
In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a representative method for determining the IC50 value of a Syk inhibitor.
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme Solution: Dilute recombinant human Syk enzyme in Kinase Buffer to the desired concentration.
-
Substrate/ATP Mix: Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for Syk.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., this compound, R406) in Kinase Buffer with a constant percentage of DMSO (e.g., 1%).
2. Kinase Reaction:
-
Add 1 µL of the inhibitor solution (or DMSO for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted Syk enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
3. Signal Detection (using ADP-Glo™ Kinase Assay Kit):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular B-cell Activation Assay (CD69 Expression)
This assay measures the ability of a Syk inhibitor to block B-cell activation in a cellular context.
1. Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use a B-cell line such as Ramos cells.
2. Compound Treatment:
-
Pre-incubate the cells with serial dilutions of the Syk inhibitor or vehicle control (DMSO) for 1-2 hours at 37°C.
3. B-cell Stimulation:
-
Stimulate the B-cells with an appropriate agonist, such as anti-IgM antibody, to activate the B-cell receptor signaling pathway.
-
Incubate for 18-24 hours at 37°C.
4. Staining and Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently-labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and the activation marker CD69.
-
Analyze the cells by flow cytometry, gating on the B-cell population.
5. Data Analysis:
-
Determine the percentage of CD69-positive B-cells for each inhibitor concentration.
-
Calculate the EC50 value by plotting the percentage of inhibition of CD69 expression against the inhibitor concentration.
Conclusion
The landscape of Syk inhibitors is diverse, with each compound possessing a unique profile of potency, selectivity, pharmacokinetics, and clinical application. This compound stands out due to its development as a locally-acting agent for ulcerative colitis, a strategy that minimizes systemic exposure and potentially reduces side effects. In contrast, fostamatinib, entospletinib, lanraplenib, and cevidoplenib are systemically available inhibitors targeting a range of autoimmune and malignant conditions.
For researchers, the choice of a Syk inhibitor for preclinical studies will depend on the specific research question. The high selectivity of entospletinib and lanraplenib makes them excellent tools for studying the specific roles of Syk in various biological processes. Fostamatinib, being a clinically approved drug, provides a valuable benchmark, although its broader kinase profile must be considered when interpreting results. This compound offers a unique opportunity to investigate the effects of localized Syk inhibition in the context of inflammatory bowel disease.
This guide provides a foundational comparison to aid in the selection and interpretation of studies involving these important therapeutic agents. As more data on these and other emerging Syk inhibitors become available, a clearer picture of their relative strengths and weaknesses will continue to evolve.
References
Validating TOP1288 In Vivo Target Engagement: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of inflammatory bowel disease (IBD) therapeutics, validating in vivo target engagement is a critical step. This guide provides a comparative overview of TOP1288, a narrow-spectrum kinase inhibitor, and its alternatives, supported by available experimental data and detailed methodologies.
This compound is a novel, locally-acting kinase inhibitor developed for the treatment of ulcerative colitis (UC). It is designed to have minimal systemic absorption, concentrating its therapeutic action in the gastrointestinal tract to reduce the risk of systemic side effects. This guide will delve into the specifics of this compound's mechanism of action, its in vivo target engagement, and how it compares to other kinase inhibitors.
This compound: Mechanism of Action and Key Targets
This compound is a narrow-spectrum kinase inhibitor that potently targets key signaling molecules involved in the inflammatory cascade of IBD. Its primary targets are:
-
p38 mitogen-activated protein kinase alpha (p38α)
-
Src family kinases (Src)
-
Spleen tyrosine kinase (Syk)
By simultaneously inhibiting these kinases, this compound can modulate the inflammatory response in a multi-faceted manner. A related compound from the same developer, TOP1210, has shown potent inhibition of these kinases in preclinical studies.
In Vivo Target Engagement of this compound
Validating that a drug engages its intended target in the relevant tissue is paramount in drug development. For this compound, this has been a key focus of its clinical development program.
Clinical Evidence of Target Engagement
A Phase 1b clinical trial in patients with active ulcerative colitis provided direct evidence of this compound's target engagement in the colon. In this study, this compound was administered as a rectal solution. Subsequent analysis of colonic biopsies revealed measurable concentrations of this compound in the tissue of most subjects approximately 24 hours after the final dose.[1] This confirmed local delivery and tissue penetration of the drug.
Crucially, the study also reported "positive signals for target engagement and biological effects," which suggests a normalization of the dysregulated cytokine pathways characteristic of ulcerative colitis.[1] While specific quantitative data on the percentage of kinase inhibition in tissue biopsies from this study is not publicly available, the detection of the drug at pharmacologically relevant concentrations, coupled with biomarker responses, provides strong evidence of in vivo target engagement.[1]
Comparative Analysis: this compound vs. Alternative Kinase Inhibitors
To provide a comprehensive understanding of this compound's profile, it is essential to compare it with other kinase inhibitors. This includes both selective inhibitors of its primary targets and other classes of kinase inhibitors used in the treatment of ulcerative colitis.
Comparison with Selective Kinase Inhibitors
Preclinical studies on the related narrow-spectrum kinase inhibitor, TOP1210, utilized several selective kinase inhibitors as comparators. These provide a benchmark for the potency of this compound's individual target inhibition.
| Compound | Target(s) | IC50 (nM) | Class |
| This compound | p38α, Src, Syk | 116 (p38α), 24 (Src), 659 (Syk) | Narrow-Spectrum Kinase Inhibitor |
| BIRB-796 | p38 MAPK | - | Selective p38 Inhibitor |
| Dasatinib | Src Family Kinases | - | Selective Src Inhibitor |
| BAY-61-3606 | Syk | - | Selective Syk Inhibitor |
Note: Specific IC50 values for the selective inhibitors in the same assays were not provided in the available documentation.
Comparison with Clinically Approved Kinase Inhibitors for Ulcerative Colitis
Janus kinase (JAK) inhibitors represent a clinically important class of oral small molecules for the treatment of moderate-to-severe ulcerative colitis. Unlike this compound's localized action, JAK inhibitors are systemically absorbed.
| Compound | Target(s) | Key In Vivo Target Engagement Data | Route of Administration |
| This compound | p38α, Src, Syk | Confirmed in colonic tissue biopsies | Oral (for local action), Rectal |
| Tofacitinib | Pan-JAK inhibitor | Systemic JAK inhibition | Oral |
| Upadacitinib | Selective JAK1 inhibitor | Systemic JAK1 inhibition | Oral |
| Filgotinib | Selective JAK1 inhibitor | Systemic JAK1 inhibition | Oral |
Experimental Methodologies
The validation of this compound's in vivo target engagement involved a meticulously designed clinical trial protocol.
Phase 1b Study in Ulcerative Colitis Patients (Rectal Administration)
-
Study Design: A randomized, double-blind, placebo-controlled study in subjects with moderate ulcerative colitis.
-
Intervention: this compound 200mg or placebo rectal solution administered once daily for 4 days.
-
Target Engagement Assessment:
-
Pharmacokinetic (PK) Analysis: Plasma samples were collected to assess systemic absorption. Colonic tissue biopsies were obtained via sigmoidoscopy at baseline and approximately 24 hours after the final dose. These biopsies were analyzed to determine the concentration of this compound in the target tissue.
-
Pharmacodynamic (PD) / Biomarker Analysis: The colonic biopsies were also analyzed for selected inflammatory biomarkers to evaluate the biological effects of this compound and demonstrate target engagement. The specific biomarkers analyzed are not detailed in the available abstracts.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of validating target engagement, the following diagrams are provided.
Caption: this compound Signaling Pathway Inhibition.
Caption: In Vivo Target Engagement Workflow.
References
A Comparative Guide to the Kinase Inhibitor TOP1288: Cross-Reactivity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor TOP1288, focusing on its cross-reactivity with other kinase inhibitors. Due to the limited public availability of a comprehensive kinome scan for this compound, this guide presents its known primary targets and utilizes data from a structurally related compound, CHMFL-ABL-053, as a proxy to illustrate a potential selectivity profile. This is supplemented with comparative data from other well-characterized inhibitors targeting the same kinases: Src, p38α, and Syk.
Introduction to this compound
This compound is a narrow-spectrum kinase inhibitor with potent activity against Src, p38α, and Spleen tyrosine kinase (Syk).[1] These kinases are key regulators in various cellular processes, including inflammatory responses, making this compound a compound of interest for relevant therapeutic areas. Understanding the selectivity of such inhibitors is crucial, as off-target effects can lead to unforeseen toxicities or provide opportunities for drug repurposing.
Primary Target Profile of this compound
Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.
| Kinase Target | IC50 (nM) |
| Src | 24 |
| p38α | 116 |
| Syk | 659 |
| Data sourced from MedchemExpress.[1] |
Cross-Reactivity Profile: A Case Study with CHMFL-ABL-053
In the absence of a publicly available, comprehensive kinase selectivity panel for this compound, we present data for CHMFL-ABL-053, a potent inhibitor of BCR-ABL, Src, and p38 kinases.[2][3][4] Given the overlap in primary targets (Src and p38), the selectivity profile of CHMFL-ABL-053 may offer insights into the potential cross-reactivity of compounds with a similar chemical scaffold.
It is critical to note that this compound and CHMFL-ABL-053 are distinct molecules, and their cross-reactivity profiles may differ significantly.
Kinase Selectivity of CHMFL-ABL-053
A kinome scan of CHMFL-ABL-053 revealed a high degree of selectivity. Besides its primary targets, it exhibited strong binding affinity for a limited number of other kinases.
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| ABL1 | 70 |
| p38α | 62 |
| Src | 90 |
| Potential Off-Targets | |
| BLK | Strong Binding |
| DDR1 | 292 |
| DDR2 | 457 |
| EPHA8 | Strong Binding |
| EphB6 | Strong Binding |
| HCK | Strong Binding |
| LCK | Strong Binding* |
| Specific IC50 values for kinases with "Strong Binding" were not provided in the referenced literature. Data for DDR1 and DDR2 from Xcess Biosciences. |
Comparative Analysis with Alternative Kinase Inhibitors
To provide context for this compound's potential selectivity, the following table compares the known selectivity of other inhibitors targeting Src, p38 MAPK, and Syk.
| Inhibitor | Primary Target(s) | Key Off-Targets (where known) | Selectivity Profile |
| Src Family Kinase Inhibitors | |||
| Dasatinib | BCR-ABL, Src family kinases, c-KIT, PDGFRβ, Ephrin receptors | Broad | Dasatinib is a multi-targeted inhibitor, binding to over 30 different kinases. |
| Saracatinib (AZD0530) | Src, ABL | ALK2, LCK, RIPK2 | Developed to be relatively selective for Src/ABL kinases. |
| Bosutinib | Src, ABL | Known to have off-target effects that can be beneficial in certain contexts. | Dual Src/ABL inhibitor with a distinct off-target profile. |
| p38 MAPK Inhibitors | |||
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | JNK2, c-Raf-1, Fyn, Lck | High affinity and selective p38 inhibitor, though it does show some activity against other kinases. |
| Syk Inhibitors | |||
| Fostamatinib (R406) | Syk | KDR, JAKs | While a potent Syk inhibitor, its active metabolite R406 is known to interact with numerous other protein kinases. |
| Entospletinib (GS-9973) | Syk | TNK1 | Shows greater selectivity for Syk compared to R406, with only one other kinase having a Kd < 100 nM in a broad kinase panel. |
Signaling Pathways and Experimental Workflows
Src Signaling Pathway
Caption: Simplified Src signaling pathway.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: General workflow for kinase inhibitor profiling.
Experimental Protocols
In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Principle: This assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based method like ADP-Glo™.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP
-
Test Inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., HEPES, MgCl2, Brij-35)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the kinase-specific substrate, and the diluted inhibitor.
-
Kinase Reaction Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data with 0% inhibition (DMSO control) and 100% inhibition (no enzyme or high concentration of a known potent inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To quantify the binding of an inhibitor to its target kinase within intact, live cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmid DNA for NanoLuc®-kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer and NanoLuc® Substrate
-
Test Inhibitor
-
White, 384-well assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate them in the assay plates. Incubate for 18-24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor.
-
Add the test inhibitor and the NanoBRET™ Tracer to the cells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoLuc® substrate to all wells.
-
Data Acquisition: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths (typically 450 nm and 610 nm, respectively).
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, representing the concentration at which the inhibitor displaces 50% of the tracer.
-
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement of an inhibitor in a cellular environment by measuring changes in the thermal stability of the target protein.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's resistance to thermal denaturation. CETSA® measures the amount of soluble protein remaining after heating cells at different temperatures. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.
Materials:
-
Cultured cells
-
Test Inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Reagents for protein quantification (e.g., Western blot antibodies, ELISA kit)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes) using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting or ELISA.
-
Data Analysis:
-
Plot the amount of soluble target protein against the heating temperature for both the inhibitor-treated and vehicle-treated samples.
-
The shift in the melting curve to a higher temperature in the presence of the inhibitor demonstrates target engagement. An isothermal dose-response can also be performed by heating at a single temperature with varying inhibitor concentrations to determine an EC50 for thermal stabilization.
-
Conclusion
While this compound shows potent inhibition of its primary targets Src, p38α, and Syk, a comprehensive understanding of its cross-reactivity across the human kinome is essential for its further development and application. The data presented for the structurally related compound CHMFL-ABL-053 suggests that high selectivity is achievable for inhibitors targeting this combination of kinases. Comparative analysis with other inhibitors highlights the diverse selectivity profiles within each target class. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the selectivity of this compound and other kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
TOP1288 vs. Corticosteroids: A Comparative Guide to Gene Expression in Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of TOP1288 and corticosteroids on gene expression, with a focus on their application in inflammatory disease research. While direct comparative quantitative data for this compound is emerging, this document synthesizes available information on its mechanism of action with established data on corticosteroids to offer a valuable resource for researchers in the field.
Introduction
This compound is a novel, locally-acting narrow-spectrum kinase inhibitor (NSKI) under development for the treatment of ulcerative colitis. Its mechanism of action involves the targeted inhibition of key kinases integral to inflammatory signaling pathways: p38 mitogen-activated protein kinase (MAPK), Src family kinases (Src and Lck), and Spleen tyrosine kinase (Syk)[1]. By targeting these specific kinases, this compound aims to provide a localized anti-inflammatory effect with minimal systemic absorption, potentially offering a more favorable safety profile compared to broader immunosuppressive agents.
Corticosteroids, such as budesonide and prednisolone, are well-established anti-inflammatory agents used in the management of a wide range of inflammatory conditions, including ulcerative colitis. Their primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like NF-κB and AP-1.
This guide will delve into the distinct mechanisms by which these two classes of compounds modulate gene expression, present available quantitative data for corticosteroids, and provide a scientifically-grounded, inferred profile of this compound's effects.
Signaling Pathways and Mechanism of Action
The differential effects of this compound and corticosteroids on gene expression stem from their distinct molecular targets and signaling pathways.
.dot
.dot
Comparative Analysis of Gene Expression
The following tables summarize the known and inferred effects of corticosteroids and this compound on the expression of key inflammatory genes.
Quantitative Data: Corticosteroid Effect on Gene Expression in Ulcerative Colitis
This table presents a summary of findings from studies on the effect of corticosteroids on gene expression in colonic biopsies of patients with ulcerative colitis.
| Gene | Drug | Fold Change / Effect | Reference |
| Pro-Inflammatory Genes | |||
| TNF-α | Budesonide | ↓ 25% decrease in protein level | [2] |
| IL-1β | Budesonide | ↓ Significant decrease in mRNA | [3] |
| IL-6 | Budesonide | ↓ Significant decrease in mRNA | [3] |
| IL-8 | Budesonide | ↓ 25% decrease in protein level | [2] |
| MMP-3 | Budesonide | ↓ Significant decrease in mRNA | |
| S100A8 | Budesonide | ↓ Significant decrease in mRNA | |
| Anti-Inflammatory Genes | |||
| GILZ | Prednisone | ↑ Higher expression in responders |
Qualitative/Inferred Data: this compound's Hypothesized Effect on Gene Expression
As direct quantitative gene expression data for this compound is not yet publicly available, this table infers the likely effects based on the known downstream targets of the kinases it inhibits (p38 MAPK, Src, and Syk). Inhibition of these kinases is expected to suppress the activation of transcription factors like NF-κB and AP-1, which are critical for the expression of many pro-inflammatory genes.
| Gene | Inferred Effect of this compound | Rationale |
| Pro-Inflammatory Genes | ||
| TNF-α | ↓ Down-regulation | p38 MAPK, Src, and Syk pathways are involved in TNF-α production. |
| IL-1β | ↓ Down-regulation | p38 MAPK and Syk signaling contribute to IL-1β expression. |
| IL-6 | ↓ Down-regulation | p38 MAPK and Src pathways regulate IL-6 expression. |
| IL-8 | ↓ Down-regulation | p38 MAPK is a key regulator of IL-8 production. |
| COX-2 | ↓ Down-regulation | p38 MAPK and Src signaling pathways lead to COX-2 expression. |
| MMPs | ↓ Down-regulation | p38 MAPK and Src are involved in the expression of various matrix metalloproteinases. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing gene expression changes in response to drug treatment in the context of ulcerative colitis.
Experimental Protocol: Gene Expression Analysis in Colonic Biopsies
This protocol outlines a general workflow for analyzing gene expression in patient-derived colonic biopsies.
.dot
1. Patient Recruitment and Biopsy Collection:
-
Patients with a confirmed diagnosis of active ulcerative colitis are recruited for the study.
-
During a colonoscopy procedure, multiple mucosal biopsies are obtained from inflamed regions of the colon.
2. Ex Vivo Biopsy Culture and Treatment:
-
Biopsies are immediately placed in a culture medium.
-
The biopsies are then treated with either this compound, a corticosteroid (e.g., budesonide), or a vehicle control for a specified period (e.g., 24 hours).
3. RNA Isolation and Quantification:
-
Total RNA is extracted from the treated biopsies using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
The quantity and quality of the extracted RNA are assessed using spectrophotometry and capillary electrophoresis.
4. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qPCR): For targeted gene analysis, reverse transcription is performed to synthesize cDNA, followed by qPCR using gene-specific primers and probes.
-
RNA Sequencing (RNA-seq): For a global, unbiased analysis of the transcriptome, RNA-seq libraries are prepared and sequenced on a high-throughput sequencing platform.
5. Data Analysis:
-
qPCR: Relative gene expression is calculated using the ΔΔCt method, with normalization to a stable housekeeping gene.
-
RNA-seq: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by the treatments.
Conclusion
This compound and corticosteroids represent two distinct approaches to modulating the inflammatory response at the level of gene expression. Corticosteroids exert broad anti-inflammatory effects through the glucocorticoid receptor, impacting a wide array of genes. In contrast, this compound offers a more targeted approach by inhibiting specific kinases in the inflammatory cascade. While direct comparative gene expression data for this compound is still forthcoming, its mechanism of action suggests a focused down-regulation of key pro-inflammatory genes. Further research, including head-to-head clinical trials with transcriptomic analysis, will be crucial to fully elucidate the comparative effects of these two therapeutic strategies and to identify patient populations that may benefit most from each approach.
References
- 1. Frontiers | Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Oral vs. Rectal TOP1288 for Mucosal Healing: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
TOP1288, a novel narrow-spectrum kinase inhibitor, has been investigated for its potential in treating ulcerative colitis (UC) by targeting key inflammatory pathways to promote mucosal healing. This guide provides a comparative analysis of the oral and rectal formulations of this compound based on available clinical trial data. The primary focus is on the delivery, safety, and mechanistic action of this compound, while highlighting the current landscape of available efficacy data.
Data Presentation
A direct comparative analysis of the efficacy of oral versus rectal this compound on mucosal healing is limited by the publicly available data. While both formulations have undergone clinical evaluation, detailed efficacy results, particularly for the oral route, have not been fully published.
| Feature | Oral this compound | Rectal this compound |
| Formulation | Solid oral dosage form | Liquid enema/solution |
| Administration Route | Per os (by mouth) | Rectal |
| Target Patient Population | Ulcerative Colitis | Ulcerative Colitis |
| Systemic Absorption | Minimal[1][2] | Minimal[1][3] |
| Colon Tissue Drug Levels | Achieved pharmacologically relevant concentrations[1] | Achieved pharmacologically relevant concentrations |
Table 1: Comparison of Oral and Rectal this compound Formulations
| Efficacy Endpoint | Oral this compound | Rectal this compound |
| Mucosal Healing (Endoscopic Improvement) | Efficacy data not publicly available. A proof-of-concept study in UC was planned. | Efficacy assessment in a proof-of-mechanism study was inconclusive due to a high placebo response. Detailed results from the Phase 2a trial (NCT02888379) on mucosal healing are not publicly available. |
| Biomarker Response | Significant changes in biomarker responses observed in colon tissue. | Positive signals of target engagement and biomarker response observed. |
Table 2: Summary of Available Efficacy Data on Mucosal Healing
Experimental Protocols
Detailed experimental protocols for the clinical trials of oral and rectal this compound are summarized below based on available information.
Oral this compound: Phase 1 Study (NCT03071081)
The TV03 Phase 1 study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an oral formulation of this compound in healthy volunteers.
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: 36 healthy volunteers were enrolled and divided into six groups.
-
Intervention: Participants received either a single dose of this compound (200mg or 1g) or seven-day dosing of this compound (1g or less), or a placebo.
-
Outcome Measures:
-
Safety and tolerability were assessed through monitoring of adverse events.
-
Pharmacokinetics were evaluated by measuring drug concentrations in plasma and colon tissue samples to assess systemic absorption and local delivery.
-
Pharmacodynamics were assessed by analyzing biomarkers in colon tissue to confirm target engagement.
-
Rectal this compound: Phase 2a Proof-of-Concept Study (NCT02888379)
This study was a randomized, double-blind, placebo-controlled trial to assess the safety, tolerability, and efficacy of a rectal solution of this compound in patients with moderate to severe ulcerative colitis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: The study aimed to recruit up to 60 patients with symptomatic moderate to severe ulcerative colitis.
-
Intervention: Patients were administered this compound 200 mg rectal solution or a matching placebo once daily for four weeks.
-
Outcome Measures:
-
The primary outcomes were safety, tolerability, and efficacy.
-
Efficacy was to be evaluated based on clinical and endoscopic endpoints, though specific mucosal healing data has not been made publicly available.
-
Mandatory Visualization
Signaling Pathway of this compound in Intestinal Inflammation
This compound is a narrow-spectrum kinase inhibitor that targets several key kinases involved in the inflammatory cascade of ulcerative colitis. By inhibiting spleen tyrosine kinase (Syk), Src kinase, and p38 mitogen-activated protein kinase (p38 MAPK), this compound can modulate downstream signaling pathways that lead to the production of pro-inflammatory cytokines and subsequent mucosal damage.
Caption: this compound inhibits Syk, Src, and p38 MAPK to reduce pro-inflammatory cytokine production.
Experimental Workflow for this compound Clinical Trials
The clinical development of this compound has followed a structured path from preclinical studies to human clinical trials for both oral and rectal formulations.
Caption: Clinical development workflow for oral and rectal formulations of this compound.
References
In Vitro Potency of TOP1288 Versus Other Kinase Inhibitors in Inflammatory Bowel Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of TOP1288, a narrow-spectrum kinase inhibitor, with other kinase inhibitors employed in the treatment of Inflammatory Bowel Disease (IBD), primarily focusing on the Janus kinase (JAK) inhibitors. The information is presented to facilitate a clear understanding of their distinct kinase inhibition profiles and the experimental methodologies used to determine their potency.
Data Presentation: Comparative In Vitro Potency
The following tables summarize the available in vitro potency data for this compound and a selection of other kinase inhibitors relevant to IBD. It is important to note that a direct head-to-head comparison across the same kinase panel is limited by the publicly available data. The data is therefore presented in separate tables to reflect the different primary targets of these inhibitors.
Table 1: In Vitro Potency of this compound Against a Panel of Kinases
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | p38α | 116[1] |
| Src | 24[1] | |
| Syk | 659[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Potency of Selected JAK Inhibitors Against the JAK Family of Kinases
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - |
| Filgotinib | 10-53 | 28-29 | 311-810 | 116-177 |
| Upadacitinib | 120 | 2300 | 4700 | - |
| Baricitinib | 5.9 | 5.7 | >400 | - |
| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 |
| Abrocitinib | 29.2 | 803 | >10,000 | 1250 |
Data for this table was compiled from a comparative analysis of Janus kinase inhibitors.[2]
Signaling Pathways in IBD and Kinase Inhibitor Targets
Inflammatory Bowel Disease is characterized by chronic inflammation of the gastrointestinal tract, driven by complex signaling pathways within immune and epithelial cells. Key pathways implicated in IBD pathogenesis include the JAK-STAT and MAPK signaling cascades. Kinase inhibitors exert their therapeutic effects by targeting specific kinases within these pathways, thereby modulating the inflammatory response.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines that are central to the inflammatory process in IBD. Cytokine binding to their receptors leads to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. Inhibitors like Tofacitinib, Filgotinib, and Upadacitinib target different members of the JAK family, thereby blocking this pro-inflammatory signaling.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the inflammatory response in IBD. It is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. The MAPK pathway consists of a series of protein kinases that ultimately lead to the activation of transcription factors, resulting in the production of pro-inflammatory mediators. This compound targets key kinases within this broader inflammatory network, including p38α and Src.
Caption: The MAPK signaling pathway highlighting the targets of this compound.
Experimental Protocols: In Vitro Kinase Assays
The in vitro potency of kinase inhibitors, typically reported as an IC50 value, is determined through various biochemical assays. While the specific protocols for generating the data in Tables 1 and 2 are proprietary to the originating studies, this section outlines two common and representative methodologies for determining kinase inhibitor potency.
General Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay, from preparation to data analysis.
Caption: A simplified workflow for a typical in vitro kinase inhibition assay.
Representative Protocol 1: Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate peptide or protein by the kinase.
1. Materials:
-
Purified recombinant kinase
-
Specific substrate peptide or protein
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
2. Method:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add varying concentrations of the inhibitor or DMSO (vehicle control) to the reaction mixture in a multi-well plate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P on the substrate using a scintillation counter.
-
Plot the measured radioactivity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Representative Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay
This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
1. Materials:
-
Purified recombinant kinase
-
Substrate peptide or protein
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (e.g., Tofacitinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer-compatible multi-well plates
-
Luminometer
2. Method:
-
Set up the kinase reaction in a multi-well plate by combining the kinase, substrate, ATP, and varying concentrations of the inhibitor or DMSO control in the kinase reaction buffer.
-
Incubate the plate at a controlled temperature for a specific duration to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
Safety Operating Guide
Prudent Disposal of TOP1288: A Guide to Laboratory Safety and Chemical Handling
Disclaimer: No specific Safety Data Sheet (SDS) for a compound designated "TOP1288" was found in public databases. The following disposal procedures are based on general best practices for handling hazardous laboratory chemicals and are synthesized from safety information for other chemical products. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and regulatory compliance.
This guide provides essential safety and logistical information for the proper disposal of a hypothetical hazardous chemical, this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. Based on general safety data sheets for hazardous chemicals, this compound should be assumed to possess properties requiring careful handling.
Key Hazard Statements (Assumed):
-
Harmful if swallowed.
-
Causes skin irritation.[1]
-
Causes serious eye damage.[1]
-
Very toxic to aquatic life with long-lasting effects.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (chemically resistant, e.g., nitrile). |
| Skin and Body | Impervious clothing, such as a lab coat. |
| Respiratory | Use only in areas with appropriate exhaust ventilation. A suitable respirator may be required for spills. |
II. Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Absorption: Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol or another suitable solvent.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops and persists. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately. |
III. Proper Disposal Protocol for this compound
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.
Step-by-Step Disposal Procedure:
-
Waste Segregation: At the point of generation, collect all waste containing this compound (e.g., unused product, contaminated labware, and spill cleanup materials) into a designated and clearly labeled hazardous waste container.
-
Container Management:
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.
-
Keep the container closed except when adding waste.
-
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
IV. Experimental Protocol: Neutralization of Acidic/Basic Waste (General Guideline)
If this compound is in an acidic or basic solution, it may require neutralization before disposal. This procedure should only be performed by trained personnel in a certified chemical fume hood.
Materials:
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Certified chemical fume hood
-
Beaker containing the acidic or basic this compound waste solution
-
Large beaker of cold water (for dilution and as an ice bath)
-
Neutralizing agent:
-
For acidic waste: Sodium bicarbonate or a dilute solution of sodium hydroxide.
-
For basic waste: A dilute solution of hydrochloric acid or acetic acid.
-
-
pH indicator strips or a pH meter
-
Stir bar and stir plate
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.
-
Dilution: Place the beaker containing the waste solution in an ice bath to manage any heat generated during neutralization. Slowly add the waste solution to a large volume of cold water with constant stirring. Always add acid or base to water, never the other way around.
-
Neutralization: Slowly add the appropriate neutralizing agent while continuously stirring and monitoring the temperature of the solution.
-
pH Monitoring: Periodically check the pH of the solution. Continue to add the neutralizing agent incrementally until the pH is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution must still be treated as hazardous waste containing this compound and collected for disposal by the EHS department. Do not discharge to the sanitary sewer unless explicitly permitted by local regulations and your EHS department for this specific neutralized solution.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for TOP1288
Disclaimer: A specific Safety Data Sheet (SDS) for a substance uniquely identified as "TOP1288" could not be located. The following guidance is based on general best practices for handling hazardous chemicals in a laboratory setting and incorporates information from the safety data sheet for T1288, a surfactant mixture. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical before handling.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of potentially hazardous chemical compounds.
Personal Protective Equipment (PPE) Recommendations
Proper selection and use of PPE are critical to minimizing exposure to hazardous substances. The following table summarizes recommended PPE based on the potential hazards identified for a representative chemical with properties similar to those described in the available documentation.
| Hazard Category | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Skin Irritant | Ensure adequate ventilation. Provide accessible safety shower and eye wash station.[1] | Protective gloves (e.g., Nitrile).[2] | Safety goggles with side-shields.[1] | Impervious clothing, such as a fully buttoned lab coat.[1][3] | Not generally required if ventilation is adequate. |
| Serious Eye Damage | Use in a well-ventilated area. Access to an eyewash station is critical. | Chemical-resistant gloves. | Chemical safety goggles or a face shield are mandatory. | Lab coat or chemical-resistant gown. | Not generally required if handled in a fume hood. |
| Acute Oral Toxicity | Do not eat, drink, or smoke when using this product. | Wear protective gloves to prevent hand-to-mouth contact. | Wear eye protection to prevent splashing. | Wear protective clothing. | Not applicable for this exposure route. |
| Aquatic Toxicity | Avoid release to the environment. | Protective gloves. | Safety glasses. | Lab coat. | Not applicable. |
Standard Operating Procedure for Handling
This protocol outlines the step-by-step process for safely handling hazardous chemicals in a research environment.
1. Pre-Experiment Preparation:
- Review the Safety Data Sheet (SDS) thoroughly.
- Ensure all necessary PPE is available and in good condition.
- Verify that emergency equipment, such as safety showers and eyewash stations, is accessible and operational.
- Prepare all necessary materials and reagents within a designated and properly ventilated workspace, such as a chemical fume hood.
2. Handling the Chemical:
- Don appropriate PPE as specified in the table above before handling the substance.
- Wash hands thoroughly after handling.
- Avoid contact with skin, eyes, and clothing.
- Measure and dispense the chemical carefully to avoid generating dust or aerosols.
3. Post-Handling and Waste Disposal:
- Decontaminate all work surfaces and equipment after use.
- Dispose of contaminated materials, including gloves and disposable lab coats, in a designated hazardous waste container according to institutional and local regulations.
- Remove PPE in the correct order to prevent cross-contamination.
- Wash hands thoroughly with soap and water after removing PPE.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling a chemical substance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
